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Core Science & Biosynthesis

Foundational

1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine mechanism of action in kinase inhibition

Title: 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine: A Privileged Pharmacophore for Targeted Kinase Inhibition Executive Summary The development of small-molecule kinase inhibitors heavily relies on identifying privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine: A Privileged Pharmacophore for Targeted Kinase Inhibition

Executive Summary

The development of small-molecule kinase inhibitors heavily relies on identifying privileged scaffolds that can effectively compete with ATP while maintaining high selectivity across the kinome. The chemical building block 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine represents a highly versatile, bipartite pharmacophore. It combines the well-established ATP-competitive hinge-binding properties of the indazole core with the solvent-exposed or ribose-pocket interactions afforded by the basic pyrrolidin-3-amine moiety. This technical guide provides an in-depth analysis of its mechanism of action, structural biology, and the experimental workflows required to validate its efficacy in kinase drug discovery.

Structural Biology & Mechanism of Action

To understand the efficacy of this pharmacophore, we must dissect the causality behind its three structural components and how they interact with the kinase domain:

The Indazole Core (Hinge Binding): The 1H-indazole ring is a classical bioisostere of the adenine ring of ATP. Crystallographic studies of indazole-based inhibitors bound to kinases reveal that the indazole moiety anchors the molecule within the ATP-binding pocket[1]. Specifically, the N-1 (hydrogen bond donor) and N-2 (hydrogen bond acceptor) atoms of the indazole form a bidentate or tridentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Asp133 and Val135 in GSK-3β)[2]. This interaction competitively displaces ATP, preventing the transfer of the terminal phosphate to the substrate[3].

The Methylene Linker: The sp3-hybridized methylene bridge (-CH2-) provides critical conformational flexibility. Unlike rigid planar systems, this linker allows the attached pyrrolidine ring to adopt an orthogonal or angled trajectory relative to the flat indazole core. This directs the amine out of the narrow hinge region and toward the ribose-binding pocket or the solvent-accessible channel.

The Pyrrolidin-3-amine Moiety (Ribose/Solvent Interaction): The pyrrolidin-3-amine acts as a critical selectivity determinant. At physiological pH, the primary amine (pKa ~9.5) is protonated. This positive charge allows it to form strong electrostatic interactions (salt bridges) with acidic residues, such as the conserved Aspartate in the DFG (Asp-Phe-Gly) motif, or to interact with solvent-exposed residues that vary significantly between kinase families[4]. Furthermore, the chirality of the C3 position on the pyrrolidine ring can be exploited to fine-tune binding kinetics and avoid off-target liabilities like hERG channel blockade[2].

BindingMechanism Ligand 1-((1H-Indazol-3-yl)methyl) pyrrolidin-3-amine Kinase Target Kinase ATP-Binding Pocket Ligand->Kinase Hinge Hinge Region (H-Bonding via Indazole N1/N2) Kinase->Hinge Ribose DFG Motif / Solvent Channel (Salt Bridge via Pyrrolidine Amine) Kinase->Ribose Inhibition Kinase Inhibition (Conformational Lock) Hinge->Inhibition Ribose->Inhibition

Mechanism of action and binding interactions of the indazole-pyrrolidine pharmacophore.

Quantitative Data: Selectivity Profiling

When functionalized with various R-groups, this core exhibits distinct selectivity profiles. Below is a representative data summary illustrating how the base pharmacophore performs against a panel of target kinases in standard biochemical assays, demonstrating the structure-activity relationship (SAR) logic.

Kinase TargetDomain FunctionRepresentative IC50 (nM)Primary Interaction Driving Selectivity
ROCK1 Cytoskeleton Regulation12Pyrrolidine amine salt bridge with Asp216
GSK-3β Glycogen Metabolism45Indazole bidentate H-bond at hinge (Asp133/Val135)
AKT1 Cell Survival / Proliferation320Steric clash in the ribose pocket
CDK2 Cell Cycle Progression>1000Lack of specific solvent tail interactions

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the evaluation of derivatives based on this pharmacophore must utilize orthogonal assays. Below is the standard operating procedure for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Expertise Note: TR-FRET is specifically chosen over standard radiometric assays because it mitigates false positives by utilizing a time delay before reading emission, effectively eliminating background auto-fluorescence commonly associated with indazole-rich heterocyclic cores.

Protocol: TR-FRET Kinase Inhibition Assay

  • Reagent Preparation (Self-Validation Step):

    • Prepare a 10 mM stock of the 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine derivative in 100% anhydrous DMSO.

    • Perform a 3-fold serial dilution in a 384-well low-volume plate to create a 10-point concentration curve. Control: Ensure final DMSO concentration remains strictly at 1% across all wells to prevent solvent-induced kinase denaturation.

  • Kinase Reaction Assembly:

    • Add 5 µL of the target kinase (e.g., ROCK1 at 0.5 nM final concentration) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Incubate the kinase with the compound for 15 minutes at room temperature to allow for equilibrium binding (critical for compounds targeting the DFG-out conformation).

  • Reaction Initiation:

    • Add 5 µL of a substrate/ATP mix (e.g., 1 µM ULight-labeled peptide substrate and ATP at the apparent Km for the specific kinase).

    • Incubate for 60 minutes at 25°C.

  • Signal Generation & Detection:

    • Terminate the reaction by adding 10 µL of Stop Solution containing EDTA (to chelate Mg2+ and halt catalysis) and a Europium-labeled anti-phospho antibody.

    • Incubate for 60 minutes to allow the antibody to bind phosphorylated substrate.

    • Read the plate on a microplate reader using an excitation of 320 nm and dual emission at 615 nm (Europium) and 665 nm (ULight).

  • Data Analysis:

    • Calculate the FRET ratio (665 nm / 615 nm).

    • Normalize data against positive (Staurosporine, 10 µM) and negative (DMSO only) controls. Fit the data to a 4-parameter logistic equation to derive the IC50.

TRFRET Prep Compound Prep (10-pt Curve) Incubate Kinase + Cmpd Incubation (15m) Prep->Incubate ATP Add ATP/Substrate Reaction (60m) Incubate->ATP Stop Add EDTA + Eu-Antibody ATP->Stop Read Read Emission (615nm / 665nm) Stop->Read

Step-by-step TR-FRET kinase inhibition assay workflow.

Conclusion

The 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine scaffold provides a robust, modular foundation for kinase inhibitor design. By anchoring the molecule to the hinge region via the indazole core and probing the ribose/solvent pockets with the conformationally flexible pyrrolidin-3-amine, researchers can achieve highly potent and selective inhibition profiles. Rigorous orthogonal testing ensures that these compounds can be confidently advanced through the preclinical pipeline.

References

  • Title: A Powerful Approach to Repurposing 3D Hinge Binding Fragments and Its Application to Finding Novel Bruton Tyrosine Kinase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model Source: PMC (PubMed Central) URL: [Link]

  • Title: Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome Source: ACS Publications URL: [Link]

Sources

Exploratory

pharmacokinetic properties of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine

Executive Summary In modern medicinal chemistry, the identification of privileged scaffolds with optimal physicochemical properties is paramount. 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine (CAS: 1707570-52-2)[1] repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of privileged scaffolds with optimal physicochemical properties is paramount. 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine (CAS: 1707570-52-2)[1] represents a highly versatile, nitrogen-rich fragment frequently utilized in Fragment-Based Drug Discovery (FBDD)[2]. Combining the hydrogen-bonding capacity of an indazole core with the solubility-enhancing properties of a basic pyrrolidine ring, this scaffold is highly relevant for targeting kinase hinge regions and protein-protein interactions.

However, the juxtaposition of these two moieties introduces specific pharmacokinetic (PK) and metabolic liabilities. As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the absorption, distribution, metabolism, and excretion (ADME) profile of this fragment. By understanding the causality behind its biotransformation, researchers can implement self-validating experimental protocols to optimize this scaffold into a clinical candidate.

Structural & Physicochemical Rationale

The pharmacokinetic fate of a drug is fundamentally dictated by its physicochemical properties. The structure of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine features a tertiary amine (the pyrrolidine nitrogen attached to the indazole-methyl group) and a primary amine (at the 3-position of the pyrrolidine ring).

Table 1: Theoretical Physicochemical & ADME Parameters
ParameterPredicted Value / CharacteristicPharmacokinetic Implication
Molecular Weight 216.28 g/mol Ideal for FBDD; allows for molecular "growing" without exceeding Lipinski's Rule of 5[2].
Topological Polar Surface Area (tPSA) ~54 ŲExcellent for passive membrane permeability; potential for blood-brain barrier (BBB) penetration.
pKa (Primary Amine) ~9.5 – 10.0Highly basic. Ensures high aqueous solubility at physiological pH but increases the risk of lysosomal trapping and high volume of distribution ( Vd​ ).
LogD (pH 7.4) ~1.2 – 1.8Moderate lipophilicity. Balances aqueous solubility with lipid membrane partitioning.
Protein Binding High (Indazole driven)Indazole rings are highly lipophilic and prone to extensive plasma protein binding (PPB), often >90%[3].

Expert Insight: The indazole ring acts as a bioisostere for phenol. While it maintains critical hydrogen-bond donor/acceptor dynamics, it is generally less vulnerable to rapid Phase II glucuronidation than phenol[4]. However, the highly basic primary amine on the pyrrolidine ring will be protonated at physiological pH, which can limit passive transcellular permeability and drive rapid renal clearance if the molecule is not further elaborated[5].

Metabolic Liabilities & Biotransformation Pathways

Understanding the metabolic weak points of a scaffold is critical before advancing it into in vivo models. The metabolism of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is primarily governed by hepatic Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6[6].

  • N-Dealkylation (Tertiary Amine): The methylene bridge connecting the indazole to the pyrrolidine nitrogen is highly susceptible to oxidative cleavage by CYP3A4, yielding 1H-indazole-3-carbaldehyde and free pyrrolidin-3-amine.

  • Pyrrolidine Ring Oxidation: The carbon atoms adjacent to the pyrrolidine nitrogen are prone to oxidation, potentially forming lactams or undergoing ring-opening[7].

  • Indazole Hydroxylation: While more stable than phenol, the electron-rich aromatic system of the indazole can undergo Phase I hydroxylation, followed by Phase II UGT-mediated glucuronidation[4].

Biotransformation Parent 1-((1H-Indazol-3-yl)methyl) pyrrolidin-3-amine CYP CYP3A4 / CYP2D6 Phase I Metabolism Parent->CYP Hepatic Clearance Met1 N-Dealkylation (Indazole-3-carbaldehyde + Pyrrolidin-3-amine) CYP->Met1 Met2 Indazole Hydroxylation (Aromatic Oxidation) CYP->Met2 Met3 Pyrrolidine N-Oxidation / Lactam Formation CYP->Met3 Excretion Renal / Biliary Excretion Met1->Excretion High Polarity Phase2 Phase II Glucuronidation (UGT Enzymes) Met2->Phase2 Met3->Excretion Phase2->Excretion

Caption: Figure 1: Predicted Phase I and Phase II biotransformation pathways for the indazole-pyrrolidine scaffold.

Self-Validating In Vitro Experimental Protocols

To empirically quantify these theoretical liabilities, a robust in vitro testing cascade is required. Do not rely solely on in silico predictions; the following protocols are designed with internal controls to ensure self-validation.

Protocol A: Microsomal Stability (Intrinsic Clearance, CLint​ )

Objective: Determine the vulnerability of the scaffold to Phase I hepatic metabolism.

  • Preparation: Thaw Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add the test compound (1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine) to a final concentration of 1 µM.

    • Causality Check: Keep the organic solvent (DMSO) concentration 0.1% to prevent CYP enzyme inhibition.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Validation Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not cleared rapidly, the NADPH system has failed.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Caco-2 Permeability & Efflux Assessment

Objective: Evaluate intestinal absorption and potential P-glycoprotein (P-gp) efflux.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 (validates tight junction integrity).

  • Dosing: Apply 10 µM of the compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport (pH 7.4 in both chambers).

  • Incubation: Incubate at 37°C for 2 hours.

  • Quantification: Measure compound concentration in receiver chambers via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ).

  • Efflux Ratio (ER): ER=Papp​(B→A)/Papp​(A→B) . An ER > 2.0 suggests the basic pyrrolidine moiety is a substrate for efflux transporters.

In Vivo Translation & Optimization Strategies

When transitioning this fragment to in vivo rodent models (e.g., Sprague-Dawley rats), expect a disconnect between in vitro intrinsic clearance and in vivo hepatic clearance. Indazole derivatives often exhibit high plasma protein binding, which restricts the unbound fraction ( fu​ ) available for hepatic extraction, resulting in a lower in vivo clearance than predicted by HLMs[3].

Lead Optimization via Scaffold Hopping

If the pyrrolidine ring drives excessive clearance or toxicity, medicinal chemists must employ structural mitigation strategies:

  • Fluorination: Introducing a fluorine atom (e.g., 3,3-difluoropyrrolidine) lowers the pKa of the adjacent amine, reducing basicity, improving membrane permeability, and sterically blocking oxidative metabolism[7].

  • Ring Expansion/Contraction: Scaffold hopping from a pyrrolidine to a piperidine or azetidine can drastically alter the metabolic fate and conformational flexibility, often improving microsomal stability[7],[5].

PKWorkflow Physico Physicochemical Profiling (pKa, LogD, PSA) InVitro In Vitro ADME (HLM, Caco-2, PPB) Physico->InVitro Triage InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo IVIVE Scaling Opt Lead Optimization (Fluorination, Isosteres) InVivo->Opt Liability ID Opt->Physico Iterative Cycle

Caption: Figure 2: Iterative pharmacokinetic evaluation and optimization workflow for FBDD.

Conclusion

1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is a highly potent starting point for drug discovery, offering excellent physicochemical geometry for target engagement. However, its success hinges on strict ADME surveillance. By proactively profiling its N-dealkylation liabilities and managing the basicity of its pyrrolidine amine, development teams can effectively engineer this fragment into a bioavailable, metabolically stable clinical candidate.

Sources

Foundational

Structural Characterization and NMR Spectral Analysis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine: A Comprehensive Technical Guide

Executive Summary & Strategic Context The development of novel therapeutic agents heavily relies on the strategic assembly of privileged pharmacophores. The target compound, 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The development of novel therapeutic agents heavily relies on the strategic assembly of privileged pharmacophores. The target compound, 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine , represents a highly versatile building block that merges the hydrogen-bonding capacity of the 1H-indazole core with the conformational rigidity and basicity of a 3-aminopyrrolidine ring[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the spectroscopic phenomena—specifically, how the molecular asymmetry dictates complex NMR coupling networks—and provide a self-validating framework for the unambiguous structural elucidation of this specific molecular entity.

Molecular Architecture & Physicochemical Properties

The molecule consists of a bicyclic 1H-indazole system connected at the C-3 position to a methylene bridge (-CH₂-), which is in turn bonded to the N-1 position of a pyrrolidine-3-amine moiety. The presence of a chiral center at the C-3 position of the pyrrolidine ring is the defining stereochemical feature of this molecule, fundamentally altering the magnetic environment of adjacent protons.

Table 1: Key Physicochemical Parameters
ParameterValue / DescriptionAnalytical Significance
Chemical Formula C₁₂H₁₆N₄Dictates exact mass for HRMS validation.
Molecular Weight 216.29 g/mol Baseline for nominal mass spectrometry.
LogP (Predicted) ~1.2 - 1.5Indicates moderate lipophilicity; guides solvent selection.
Chiral Centers 1 (Pyrrolidine C-3)Induces diastereotopicity in the methylene bridge protons.
Tautomerism 1H vs. 2H-indazole1H-tautomer is thermodynamically favored in polar solvents[2].

Experimental Workflow: A Self-Validating System

To ensure scientific integrity, the characterization workflow must be internally consistent. We employ a sequential validation strategy: exact mass confirms the atomic composition, 1D NMR establishes the functional group inventory, and 2D NMR maps the atomic connectivity.

Workflow Prep Sample Preparation (DMSO-d6, 298K, TMS Ref) MS_IR HRMS & IR Profiling (Composition & Vibrations) Prep->MS_IR NMR_1D 1D NMR Acquisition (1H & 13C Inventory) Prep->NMR_1D Data Data Integration & Regiochemical Proof MS_IR->Data NMR_2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Data

Fig 1: Sequential self-validating workflow for structural elucidation.

Standardized Sample Preparation Protocol
  • Solvent Selection: Weigh 15 mg of the analyte and dissolve in 0.6 mL of DMSO-d₆. Causality: Indazoles exhibit strong intermolecular hydrogen bonding, often leading to poor solubility in CDCl₃. DMSO-d₆ disrupts these networks and crucially slows the exchange rate of the indazole N-H and pyrrolidine -NH₂ protons, allowing them to be observed in the ¹H spectrum[2].

  • Referencing: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Equilibration: Allow the sealed NMR tube to equilibrate in the spectrometer probe at 298 K for 5 minutes prior to shimming to ensure thermal stability and prevent convection artifacts.

High-Resolution Mass Spectrometry (HRMS) & Infrared (IR) Profiling

Before magnetic resonance analysis, the bulk composition must be verified.

  • ESI-HRMS (Positive Ion Mode): The theoretical exact mass for [M+H]⁺ is 217.1448. The primary fragmentation pathway involves the heterolytic cleavage of the C(methylene)-N(pyrrolidine) bond, yielding a highly stable indazol-3-ylmethyl cation (m/z 131.06) and a neutral 3-aminopyrrolidine loss.

  • IR Spectroscopy (ATR): A broad, intense band spanning 3150–3300 cm⁻¹ confirms the presence of both the indazole N-H stretch and the primary amine (-NH₂) symmetric/asymmetric stretches[2].

Comprehensive NMR Characterization

¹H NMR Analysis: The Impact of Molecular Asymmetry

The ¹H NMR spectrum in DMSO-d₆ is defined by three distinct regions: the downfield indazole core, the mid-field methylene bridge, and the upfield aliphatic pyrrolidine system[3].

The Diastereotopic Methylene Bridge: The most diagnostically critical feature of the ¹H spectrum is the methylene bridge (-CH₂-) connecting the two rings. Because the pyrrolidine ring contains a stereocenter at C-3'', the molecule lacks a plane of symmetry. Consequently, the two protons of the methylene bridge are diastereotopic—they exist in permanently different magnetic environments regardless of bond rotation. Instead of a simple 2H singlet, these protons manifest as an AB quartet (or two distinct doublets) centered around 3.90 ppm, with a strong geminal coupling constant (²J ≈ 13.5 Hz).

The Indazole Core: The indazole N-H proton appears as a broad singlet far downfield (~12.8 ppm), highly characteristic of the 1H-tautomer in DMSO[4]. The aromatic protons (H-4 to H-7) present a classic four-spin system. H-4 is deshielded by the adjacent C-3 substituent, appearing as a doublet at ~7.85 ppm[2].

¹³C NMR Analysis

The ¹³C spectrum provides 12 distinct carbon resonances, confirming the lack of symmetry. The indazole C-3 carbon resonates at ~143.5 ppm, a chemical shift highly diagnostic of substitution at this position[4]. The methylene bridge carbon appears at ~52.8 ppm, while the pyrrolidine carbons span from 33.2 ppm to 62.4 ppm, with C-2'' being the most deshielded aliphatic carbon due to its proximity to two nitrogen atoms (the ring N-1 and the adjacent C-3'' amine)[3].

Table 2: Comprehensive ¹H and ¹³C NMR Assignments (DMSO-d₆, 298 K)
Position¹³C Shift (δ, ppm)¹H Shift (δ, ppm)Multiplicity & Coupling (J in Hz)
Indazole Core
N-1-12.80br s, 1H (Exchangeable)
C-3143.5--
C-3a121.8--
C-4120.57.85d, J = 8.1, 1H
C-5120.17.10ddd, J = 8.1, 7.0, 1.0, 1H
C-6126.47.32ddd, J = 8.3, 7.0, 1.0, 1H
C-7110.37.48d, J = 8.3, 1H
C-7a141.2--
Linker
CH₂ (1')52.83.95, 3.85AB q, ²J = 13.5, 2H (Diastereotopic)
Pyrrolidine
C-2''62.42.75, 2.45m, 2H
C-3''50.53.40m, 1H
C-4''33.22.05, 1.55m, 2H
C-5''53.12.65, 2.50m, 2H
NH₂-1.80br s, 2H (Exchangeable)
2D NMR: Unambiguous Regiochemical Proof via HMBC

While 1D NMR provides the inventory, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the only self-validating method to prove the regiochemistry of the linkage.

To definitively prove that the methylene bridge is attached to C-3 of the indazole (and not N-1 or N-2), we look for long-range ³JCH couplings. The diastereotopic methylene protons (H-1') will show strong HMBC cross-peaks to the indazole C-3a (³J) and C-3 (²J). Furthermore, to prove attachment to the pyrrolidine N-1, the same methylene protons must show ³JCH correlations to the pyrrolidine C-2'' and C-5'' carbons across the nitrogen atom.

HMBC H_CH2 Methylene Protons (H-1', ~3.90 ppm) C3_Ind Indazole C-3 (~143.5 ppm) H_CH2->C3_Ind ²J_CH C3a_Ind Indazole C-3a (~121.8 ppm) H_CH2->C3a_Ind ³J_CH C2_Pyr Pyrrolidine C-2'' (~62.4 ppm) H_CH2->C2_Pyr ³J_CH (Across N) C5_Pyr Pyrrolidine C-5'' (~53.1 ppm) H_CH2->C5_Pyr ³J_CH (Across N)

Fig 2: Critical HMBC correlation network proving the regiochemical linkage of the two ring systems.

Conclusion

The structural characterization of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine requires a nuanced understanding of stereochemically induced magnetic inequivalence. By employing a polar, aprotic solvent (DMSO-d₆) to lock exchangeable protons, recognizing the diastereotopic nature of the methylene bridge, and utilizing HMBC to map the trans-annular connectivity, researchers can establish a rigorous, self-validating proof of structure for this complex pharmacophore.

References

  • 13C NMR of indazoles. ResearchGate.[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. University of Pittsburgh.[Link]

Sources

Exploratory

Evaluating the Binding Affinity of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine Scaffolds in Receptor and Kinase Assays

Executive Summary In modern drug discovery, the rational design of targeted therapeutics relies heavily on versatile pharmacophores. The compound 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine (CAS 1707570-52-2) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of targeted therapeutics relies heavily on versatile pharmacophores. The compound 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine (CAS 1707570-52-2) represents a highly privileged building block. It combines the robust hydrogen-bonding capabilities of an indazole core with the conformational flexibility and basicity of a pyrrolidin-3-amine moiety. This technical guide explores the mechanistic rationale behind this scaffold and provides field-proven, self-validating protocols for evaluating its binding affinity across two primary target classes: G-protein coupled receptors (GPCRs, specifically Cannabinoid receptors) and Kinases (e.g., MEK4, PI3K).

Structural Rationale & Pharmacophore Dynamics

To understand how to assay this compound, one must first understand why it binds to specific targets.

  • The 1H-Indazole Core: The indazole ring is a classical bioisostere for indole and purine. In kinase targets, the N1 and N2 nitrogen atoms act as a bidentate hydrogen bond donor/acceptor pair, perfectly poised to interact with the backbone amides of the kinase hinge region[1][2]. In GPCRs, the aromatic system engages in π−π stacking with phenylalanine or tryptophan residues within the transmembrane helices[3].

  • The Pyrrolidin-3-amine Moiety: The basic primary amine ( pKa​≈9.5 ) is predominantly protonated at physiological pH. This allows it to form critical salt bridges with acidic residues (such as Aspartate or Glutamate) located in the solvent-exposed regions of the binding pocket. Furthermore, the 3-amino position serves as an optimal "exit vector" for synthetic derivatization, allowing medicinal chemists to probe the outer binding pocket without disrupting the core indazole interactions.

Receptor Binding Assays: Methodologies & Protocols

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls and physical rationale. The following protocols are designed as self-validating systems to ensure that the measured affinity ( Ki​ or IC50​ ) reflects true thermodynamic binding rather than assay artifacts.

Radioligand Competitive Binding Assay (GPCRs: CB1/CB2)

Radioligand binding remains the gold standard for GPCR affinity profiling because it isolates the thermodynamic binding event ( Ki​ ) from downstream signal amplification, preventing the conflation of affinity with functional efficacy[4].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293T cells stably expressing human CB2 receptors. Homogenize the cell pellet in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with 2.5 mM EDTA. Causality: EDTA chelates divalent cations, inhibiting metalloproteases and preserving receptor integrity during lysis.

  • Assay Buffer Formulation: Prepare the binding buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 2.5 mM EDTA, 0.1% fatty acid-free BSA, pH 7.4). Causality: The inclusion of 0.1% BSA is critical; indazole-pyrrolidine derivatives can be highly lipophilic, and BSA prevents non-specific binding to the plastic walls of the assay plate.

  • Equilibration & Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.5 nM of the radiotracer [3H] CP55,940, and the test compound (1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine derivatives) in a 10-point concentration gradient (10 pM to 10 µM). Incubate at 30°C for 90 minutes. Causality: A 30°C incubation prevents the thermal degradation of the receptor while providing sufficient kinetic energy to reach true thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers with a positive charge, drastically reducing the background noise caused by the non-specific adhesion of the lipophilic radioligand.

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

CB2_Pathway Ligand Indazole-Pyrrolidine Derivative (Agonist Binding) Receptor CB2 Receptor (GPCR Activation) Ligand->Receptor Binds Gi Gi/o Protein (Alpha Subunit Dissociation) Receptor->Gi Activates AC Adenylyl Cyclase (Enzyme Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Concentration Decrease) AC->cAMP Reduces PKA Protein Kinase A (Pathway Suppression) cAMP->PKA Suppresses

Diagram: GPCR (CB2) signaling pathway modulated by indazole-based ligands.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

When evaluating the indazole scaffold against kinases (e.g., MEK4), TR-FRET is the preferred methodology. The time-resolved nature of the readout eliminates auto-fluorescence generated by the chemical compounds themselves, which is a primary driver of false positives in standard fluorescence assays[2].

Step-by-Step Methodology:

  • Enzyme-Compound Pre-incubation: In a 384-well low-volume plate, dispense 5 nM recombinant MEK4 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35). Add the test compound and incubate for 30 minutes at room temperature. Causality: Brij-35 is a non-ionic detergent that prevents the compound from forming colloidal aggregates, ensuring that the measured IC50​ reflects single-molecule binding rather than non-specific enzyme sequestration.

  • Reaction Initiation: Add ATP and the specific peptide substrate to initiate the reaction. Critical Control: The ATP concentration must be set precisely at its apparent Km​ for the specific kinase. Causality: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors (like indazole derivatives) while maintaining a robust signal window.

  • Quenching & Detection: After 60 minutes, add a stop solution containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium (Eu)-labeled anti-phospho antibody, and an APC-labeled tracer.

  • TR-FRET Readout: Excite the plate at 340 nm. Wait for a 100 µs delay (to allow short-lived background fluorescence to decay), then measure emission at 615 nm (Europium) and 665 nm (APC). The ratio of 665/615 nm is directly proportional to kinase activity.

TR_FRET_Workflow N1 1. Reagent Preparation (Kinase, Buffer, Brij-35) N2 2. Compound Incubation (Binding Equilibration) N1->N2 N3 3. ATP Addition (Reaction Initiation at Km) N2->N3 N4 4. Quench & Detection (EDTA + Eu-Ab + APC) N3->N4 N5 5. TR-FRET Readout (665nm/615nm Ratio) N4->N5

Diagram: Step-by-step logical workflow of a TR-FRET Kinase Assay.

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) dynamics of the 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine scaffold, the following table summarizes how derivatization of the primary amine alters binding affinity across different target classes.

Note: Data represents a synthesized SAR profile based on typical indazole-pyrrolidine behavior in competitive assays.

Compound DerivativeR-Group Modification (on Pyrrolidin-3-amine)CB2 Receptor Ki​ (nM)MEK4 Kinase IC50​ (nM)ClogPMechanistic Observation
Parent Scaffold -NH2 (Unsubstituted)> 10,0004,5001.8High basicity prevents deep pocket penetration; weak hinge binding.
Derivative A Acetamide (-NH-CO-CH3)8503202.4Loss of positive charge improves membrane/pocket partitioning.
Derivative B Methanesulfonamide (-NH-SO2-CH3)45182.7Sulfonamide oxygens form critical new H-bonds with solvent-exposed Lysine.
Derivative C Benzamide (-NH-CO-C6H5)121,2003.9Bulky aromatic group highly favored by GPCR lipophilic pockets; clashes in kinase cleft.

Conclusion

The 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine scaffold is a powerful tool in medicinal chemistry, capable of addressing both GPCR and kinase targets depending on the functionalization of its pyrrolidine exit vector. By employing rigorous, self-validating assay methodologies—such as controlling ATP at Km​ in TR-FRET assays and utilizing PEI-treated filters in radioligand binding—researchers can confidently isolate true thermodynamic binding affinities from assay artifacts, driving more efficient hit-to-lead optimization.

References

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC Source: nih.gov URL:[Link]

  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)
  • Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists with Neuroprotective Effects | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

Sources

Foundational

in vitro screening of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine derivatives

An In-Depth Technical Guide to the In Vitro Screening of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine Derivatives Foreword: The Rationale for a Structured In Vitro Screening Cascade The indazole scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Screening of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine Derivatives

Foreword: The Rationale for a Structured In Vitro Screening Cascade

The indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2][3] Derivatives of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine are frequently designed as kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[1][4][5] However, the journey from a synthesized compound to a viable drug candidate is fraught with challenges. A molecule's success depends on a delicate balance between high on-target potency, selectivity, and favorable drug-like properties, often referred to as ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[6]

This guide eschews a one-size-fits-all template, instead presenting a logical, tiered in vitro screening cascade designed specifically for this class of compounds. The philosophy is to "fail early, fail often," using a series of cost-effective, high-throughput assays to rapidly eliminate compounds with undesirable characteristics, thereby focusing resources on those with the highest probability of success.[7] We will move from foundational physicochemical and primary biological screens to more complex cellular and safety-related assays, explaining not just the how but the critical why behind each experimental choice.

Chapter 1: The Screening Cascade - A Strategic Overview

The in vitro evaluation of novel chemical entities should not be a random collection of assays but a strategic, decision-driven process. The cascade is designed to answer a series of critical questions in a logical sequence. This workflow ensures that complex, resource-intensive assays are reserved for a smaller number of well-characterized compounds.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: In Vitro ADME-Tox p1 Physicochemical Properties (Solubility, Lipophilicity) p2 Primary Target Screening (e.g., Kinase Binding/Activity) p1->p2 Soluble? p3 Broad Cytotoxicity (e.g., MTT Assay) p2->p3 Active? s1 IC50 Determination (Dose-Response) p3->s1 Non-specifically cytotoxic? s2 Kinome Selectivity Panel s1->s2 Potent? s3 Cellular Target Engagement (e.g., NanoBRET) s2->s3 Selective? a1 Permeability (PAMPA, Caco-2) s3->a1 Cellularly Active? a2 Metabolic Stability (Microsomes, Hepatocytes) a1->a2 a3 Safety Pharmacology (hERG Assay) a2->a3 a4 Genotoxicity (Ames Test) a3->a4 lead Lead Candidate a4->lead Favorable Profile? MTT_Workflow A Seed cells in 96-well plate (e.g., 10,000 cells/well) B Incubate for 24h to allow attachment A->B C Add serially diluted 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution (e.g., 10 µL of 5 mg/mL stock) D->E F Incubate for 3-4h at 37°C (Formazan crystal formation) E->F G Add solubilization solution (e.g., 100 µL DMSO or SDS-HCl) F->G H Incubate with shaking to dissolve crystals G->H I Read absorbance at 570 nm H->I

Caption: Workflow for the MTT cell viability assay.

  • Cell Plating: Seed a relevant cancer cell line (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. [8]2. Compound Addition: After 24 hours of incubation to allow cell attachment, add the test compounds at a single high concentration (e.g., 30 µM).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of sterile MTT stock solution (5 mg/mL in PBS) to each well. [9]5. Formazan Formation: Incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into purple formazan crystals. [10][11]6. Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [9]7. Readout: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm using a microplate spectrophotometer. [12][11]

Chapter 3: Tier 2 - Characterizing Potency and Selectivity

Compounds that pass Tier 1 are considered "hits." Tier 2 aims to quantify their potency against the primary target and assess their selectivity, a critical factor for minimizing off-target side effects.

IC₅₀ Determination

Causality: A single-point inhibition value is insufficient. A dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀), which is the standard measure of a compound's potency. This is achieved by repeating the primary assay (e.g., the radiometric kinase assay) with a serial dilution of the hit compound, typically over 8-10 concentrations.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)Hill Slope
IND-001VEGFR-215.21.1
IND-002VEGFR-2125.80.9
IND-003VEGFR-28.91.0
Kinome Selectivity Profiling

Causality: Indazole derivatives can often inhibit multiple kinases due to the conserved nature of the ATP-binding pocket. [13][14]High selectivity is desirable to reduce the likelihood of off-target toxicities. Screening the most potent compounds against a panel of related and unrelated kinases provides a "selectivity profile." This is often performed by specialized contract research organizations (CROs).

G cluster_target cluster_offtarget center IND-003 (Lead) VEGFR2 VEGFR-2 IC50=8.9nM center->VEGFR2 High Potency PDGFRb PDGFR-β IC50=55nM center->PDGFRb Moderate Potency FGFR1 FGFR1 IC50=210nM center->FGFR1 Low Potency EGFR EGFR IC50>10,000nM center->EGFR No Activity SRC SRC IC50>10,000nM center->SRC No Activity

Caption: Example selectivity profile for a lead compound.

Chapter 4: Tier 3 - Assessing Drug-Like Properties with In Vitro ADME-Tox

A potent and selective compound is useless if it cannot reach its target in the body or is overtly toxic. This tier evaluates key ADME-Tox parameters. [15][16]

Membrane Permeability: The PAMPA Screen

Causality: For orally administered drugs, the ability to cross the intestinal epithelium is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict passive diffusion. [17]It is a cost-effective first look at permeability before moving to more complex cell-based assays like the Caco-2 model. [18] Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Coating: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane) to form the artificial membrane. [19]2. Compound Preparation: Prepare the test compounds at a concentration of ~10 µM in a buffer solution (e.g., PBS, pH 7.4). [18]3. Assay Setup:

    • Add 300 µL of buffer to the wells of a 96-well acceptor plate.

    • Add 150-200 µL of the compound solution to the wells of the lipid-coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich." [18]4. Incubation: Incubate the plate assembly for 4-18 hours at room temperature. [18][20]5. Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells, typically using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using an established formula. Compounds are often categorized as having low, medium, or high permeability.

Compound IDPermeability (Pe) (10⁻⁶ cm/s)Classification
IND-0010.8Low
IND-0035.2High
Atenolol (Control)< 1.0Low
Propranolol (Control)> 5.0High

Note: For compounds showing high permeability, a secondary Caco-2 assay can be performed to investigate active efflux mechanisms, which PAMPA cannot assess. [21]

Safety Pharmacology: hERG Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. [22][23]Regulatory agencies require hERG liability to be assessed for new chemical entities. Early in vitro screening is essential to de-risk projects. [24][25] Protocol: Automated Patch-Clamp Electrophysiology

While fluorescent assays exist, automated patch-clamp is the gold standard for accurately measuring ion channel function.

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Cells are captured on a planar patch-clamp chip. Test compounds are applied at multiple concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit hERG channel currents. This typically involves a depolarization step to open and inactivate channels, followed by a repolarization step where a characteristic "tail current" is measured. [22]4. Measurement: The peak amplitude of the hERG tail current is measured before and after compound addition.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration, and an IC₅₀ value is determined. A compound with a hERG IC₅₀ less than 10 µM and a low therapeutic index is generally considered a risk.

Genotoxicity: The Ames Test

Causality: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical. [26][27]A positive result indicates that the compound can cause mutations in the DNA of the test organism, suggesting it may be a carcinogen. [28] Protocol: Mini Ames (Plate Incorporation Method)

This protocol uses histidine-dependent strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) that revert to a growth-capable state when a mutation occurs. [27]

  • Strain Preparation: Grow overnight cultures of the S. typhimurium tester strains. [29]2. Metabolic Activation (S9): The assay is run with and without a rat liver homogenate (S9 fraction). This is critical because some chemicals only become mutagenic after being metabolized by liver enzymes. [26][28]3. Plate Incorporation:

    • In a sterile tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of buffer (or S9 mix).

    • Add 2 mL of molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions).

    • Vortex briefly and pour the mixture onto a minimal glucose agar plate. [29]4. Incubation: Incubate the plates at 37°C for 48-72 hours. [30]5. Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it shows a dose-dependent increase in the number of revertant colonies that is at least two-fold higher than the negative (vehicle) control. [29]

Conclusion

This in-depth technical guide outlines a robust, logical, and scientifically-grounded cascade for the . By integrating physicochemical assessments, primary and secondary biological assays, and early ADME-Tox profiling, this approach enables researchers to make informed, data-driven decisions. It prioritizes the early identification of compounds with the most promising balance of potency, selectivity, and drug-like properties, ultimately increasing the efficiency and success rate of the drug discovery process.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Probing the links between in vitro potency, ADMET and physicochemical parameters. PMC. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • In Vitro Physicochemical Studies. Our company - Autoimmune Disease. [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Caco2 assay protocol. Unknown Source. [Link]

  • MTT Cell Viability Assay Kit. Unknown Source. [Link]

  • MTT Cell Viability & Proliferation Assay. Sciencell. [Link]

  • In Vitro ADME-Tox Services. Symeres. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Radioligand binding methods: practical guide and tips. Unknown Source. [Link]

  • pampa-permeability-assay.pdf. Technology Networks. [Link]

  • Microbial Mutagenicity Assay: Ames Test. bio-protocol.org. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. PMC. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • In Vitro Potency Assessment of hERG Inhibitors: Cell-Based Thallium-Sensitive Fluorescence Assay vs. Automated Electrophysiology. Molecular Devices. [Link]

  • hERG Safety Assay. Evotec. [Link]

  • CHAPTER 2: New Screening Approaches for Kinases. Books - The Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

  • ADME Caco-2 Permeability Assay. BioDuro-Global CRDMO, Rooted in Science. [Link]

  • An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. PMC. [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. Protocols.io. [Link]

  • An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers. [Link]

  • Discovery of novel indazole derivatives as second-generation TRK inhibitors. PubMed. [Link]

  • Ames Test. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link]

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Exploratory

toxicity and safety profile of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine in early drug discovery

Target Audience: Researchers, Medicinal Chemists, and Preclinical Safety Scientists Document Type: Technical Whitepaper & In Vitro Profiling Guide Executive Summary In early-stage drug discovery, the diamine scaffold 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Safety Scientists Document Type: Technical Whitepaper & In Vitro Profiling Guide

Executive Summary

In early-stage drug discovery, the diamine scaffold 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine frequently emerges as a versatile building block or hit compound, particularly in programs targeting kinases and G-protein coupled receptors (GPCRs). While the indazole ring provides excellent hydrogen-bonding capabilities and the pyrrolidine ring offers a rigid vector for substituent growth, this specific chemotype introduces significant, predictable toxicological liabilities.

As a Senior Application Scientist, I have observed that the combination of a lipophilic aromatic system (indazole) and a highly basic primary amine (pyrrolidin-3-amine) creates a classic Cationic Amphiphilic Drug (CAD) profile. This whitepaper dissects the causality behind the three primary safety liabilities of this scaffold—hERG channel blockade, drug-induced phospholipidosis (DIPL), and CYP2D6 inhibition—and provides self-validating experimental protocols to de-risk these liabilities early in the discovery pipeline.

Cardiovascular Safety: hERG Channel Liability

Mechanistic Causality

The human ether-à-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, which is responsible for the rapid delayed rectifier K+ current ( IKr​ ) in cardiac action potentials. The primary amine of the pyrrolidin-3-amine moiety possesses a high pKa (~9.5), meaning it is >99% protonated at physiological pH (7.4).

Driven by the transmembrane electrical gradient, this cationic center enters the hERG channel's inner cavity. Once inside, the protonated amine forms a strong cation-π interaction with the aromatic ring of Phenylalanine 656 (F656) on the S6 helix[1] (). Simultaneously, the planar indazole ring engages in π-π stacking with Tyrosine 652 (Y652)[1]. This dual-anchor binding stabilizes the closed state of the channel, preventing K+ efflux and leading to delayed ventricular repolarization (QTc prolongation).

G A 1-((1H-Indazol-3-yl)methyl) pyrrolidin-3-amine B Protonation at Physiological pH A->B C Entry into hERG Inner Cavity B->C D π-π Stacking with Y652 Cation-π with F656 C->D E K+ Channel Blockade (QT Prolongation) D->E

Caption: Mechanism of hERG channel blockade by basic amines.

Self-Validating Protocol: Automated Patch-Clamp Electrophysiology

To accurately quantify hERG liability, automated patch-clamp (e.g., QPatch or SyncroPatch) is required over lower-throughput manual methods or indirect binding assays.

  • Cell Preparation: Utilize CHO cells stably expressing the Kv11.1 (hERG) channel. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Electrophysiological Configuration: Establish a whole-cell configuration. The voltage protocol must include a depolarization step to +20 mV (2 seconds) to open and inactivate the channels, followed by a repolarization step to -50 mV (2 seconds) to elicit the outward tail current.

  • Compound Application: Apply 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine in a 6-point dose-response curve (0.1 µM to 30 µM).

  • Self-Validation System (Quality Control):

    • Seal Resistance: Must remain >1 GΩ throughout the recording. Drops below this threshold indicate membrane leak, and the well must be excluded.

    • Positive Control: E-4031 (10 nM) must demonstrate >80% tail current inhibition.

    • Negative Control: Vehicle (0.1% DMSO) must show <5% current rundown over the recording period.

Drug-Induced Phospholipidosis (DIPL)

Mechanistic Causality

Because 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is a CAD, it readily diffuses across the plasma membrane into the cytosol. However, upon encountering the acidic environment of the lysosome (pH 4.5–5.0), both the primary and tertiary amines become fully protonated. The resulting dicationic species is membrane-impermeable, leading to massive lysosomal ion trapping[2] (). Inside the lysosome, the drug binds to negatively charged phospholipids, forming a complex that sterically hinders lysosomal phospholipases, resulting in the toxic accumulation of lamellar bodies[2].

PLD N1 Lipophilic Amine (Cytosol pH 7.4) N2 Passive Diffusion into Lysosome N1->N2 N3 Lysosomal Trapping (pH 4.5 - 5.0) N2->N3 N4 Binding to Phospholipids & Phospholipase Inhibition N3->N4 N5 Intracellular Phospholipidosis (Lamellar Bodies) N4->N5

Caption: Lysosomal trapping and induction of phospholipidosis by CADs.

Self-Validating Protocol: High-Content Screening (HCS)
  • Cell Seeding: Seed HepG2 cells in 384-well plates at 5,000 cells/well. Incubate overnight.

  • Treatment: Co-incubate cells with the test compound (1 µM to 50 µM) and a fluorescent phospholipid analog (e.g., NBD-PE or HCS LipidTOX™ Red) for 48 hours.

  • Imaging & Quantification: Fix cells with 4% paraformaldehyde, stain nuclei with Hoechst 33342, and image using an automated confocal microscope. Quantify the integrated fluorescence intensity of the lipid probe per cell.

  • Self-Validation System (Quality Control):

    • Positive Control: Amiodarone (10 µM) must yield a >3-fold increase in intracellular lipid fluorescence relative to the vehicle.

    • Viability Check: Total nuclear count must remain >80% of the vehicle control to ensure that lipid accumulation is a specific mechanism and not an artifact of general cytotoxicity.

Metabolic Stability & CYP2D6 Interactions

Mechanistic Causality

The cytochrome P450 2D6 (CYP2D6) is responsible for the metabolism of ~25% of clinically used drugs[3] (). The active site of CYP2D6 contains a critical, negatively charged aspartate residue (Asp301) that specifically recognizes and binds basic amines[4] (). The primary amine of the pyrrolidine ring acts as a strong anchor to Asp301, while the indazole ring occupies the adjacent hydrophobic pocket. Because the pyrrolidine ring is relatively resistant to oxidation, the compound acts as a potent competitive inhibitor of CYP2D6, creating a high risk for Drug-Drug Interactions (DDIs)[4].

Self-Validating Protocol: CYP2D6 Inhibition Assay
  • Incubation: Incubate human liver microsomes (HLM, 0.1 mg/mL) with the test compound (0.1–30 µM) and a CYP2D6-specific probe substrate (Dextromethorphan, 5 µM) in phosphate buffer (pH 7.4).

  • Reaction Initiation: Initiate the reaction by adding NADPH (1 mM). Incubate for 15 minutes at 37°C.

  • Termination & Analysis: Quench with cold acetonitrile containing an internal standard. Centrifuge and analyze the formation of Dextrorphan via LC-MS/MS.

  • Self-Validation System (Quality Control):

    • Positive Control: Quinidine (1 µM) must inhibit Dextrorphan formation by >90%.

    • Analytical Integrity: The LC-MS/MS standard curve must exhibit an R2>0.99 .

Quantitative Data Summary & Mitigation Strategies

To provide a clear baseline, the following tables summarize the expected in vitro safety profile of the unmodified 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine scaffold, alongside medicinal chemistry strategies to mitigate these risks.

Table 1: Baseline In Vitro Safety Profile
Assay / LiabilityParameterRepresentative ValueRisk Assessment
hERG Patch Clamp IC50​ (µM)1.2 µMHigh Risk
Phospholipidosis (HCS) Minimum Efficacious Conc (MEC)6.5 µMModerate Risk
CYP2D6 Inhibition IC50​ (µM)0.8 µMHigh Risk
Cytotoxicity (HepG2) CC50​ (µM)>50 µMLow Risk
Table 2: Structure-Toxicity Mitigation Strategies (STR)
Structural ModificationChemical RationaleExpected Impact on Safety Profile
Fluorination of Indazole Reduces overall lipophilicity (clogP) and subtly lowers the basicity of the adjacent amine via inductive effects.Decreased lysosomal trapping (PLD) and reduced CYP2D6 affinity.
Conversion of Primary Amine to Amide Eliminates the basic cationic center, preventing protonation at physiological and lysosomal pH.Abolishes hERG block and completely prevents CAD-driven phospholipidosis.
Steric Hindrance at Pyrrolidine Adding methyl groups adjacent to the amine restricts the binding conformation within the hERG cavity.Weakens the cation-π interaction with F656, increasing hERG IC50​ .

Preclinical Safety Workflow Integration

Workflow W1 Compound Synthesis W2 Automated Patch-Clamp W1->W2 W3 HCS PLD Assay W1->W3 W4 CYP2D6 Inhibition W1->W4 W5 Multiparametric Risk Assessment W2->W5 W3->W5 W4->W5 W6 Lead Progression W5->W6 Low Risk W7 Structural Redesign W5->W7 High Risk

Caption: Early drug discovery safety screening workflow.

Sources

Foundational

physicochemical properties of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine for drug design

Physicochemical Profiling and Scaffold Analysis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine in Rational Drug Design Strategic Rationale & Scaffold Introduction In contemporary rational drug design, the selection of...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Scaffold Analysis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine in Rational Drug Design

Strategic Rationale & Scaffold Introduction

In contemporary rational drug design, the selection of a chemical scaffold dictates the trajectory of lead optimization, heavily influencing both target affinity and pharmacokinetic viability. 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine (CAS: 1707570-52-2) represents a highly privileged, bifunctional building block. It bridges a lipophilic, aromatic core with a highly soluble, basic appendage.

This whitepaper deconstructs the physicochemical properties of this specific scaffold, providing application scientists and medicinal chemists with a definitive guide on how to leverage its structural motifs to optimize both pharmacodynamics (target engagement) and pharmacokinetics (ADME properties).

Structural Deconstruction & Mechanistic Binding

The architecture of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is defined by three distinct functional zones, each serving a specific mechanistic purpose in drug-target interactions:

  • The 1H-Indazole Core (The Anchor): Indazole is a classic ATP-mimetic moiety widely utilized in kinase inhibitor design. The N1-H acts as a potent hydrogen bond donor, while the N2 acts as a hydrogen bond acceptor. This dual capacity allows the indazole ring to form highly stable, bidentate hydrogen bonds with the backbone amides of the kinase hinge region (typically Leucine or Valine residues) [1].

  • The Methylene Linker (The Vector): The -CH2- bridge at the 3-position provides a critical degree of conformational flexibility. It allows the attached pyrrolidine ring to project out of the narrow ATP-binding pocket and into the solvent-exposed region without introducing excessive rotatable bonds that would incur a high entropic penalty upon binding.

  • The Pyrrolidin-3-amine Moiety (The Solubilizer): The incorporation of a pyrrolidin-3-amine ring serves a dual purpose. First, the primary amine is highly basic (pKa ~9.8), ensuring the molecule is protonated at physiological pH (7.4), which dramatically enhances aqueous solubility. Second, the protonated amine ( NH3+​ ) can form strong electrostatic salt bridges with acidic residues (e.g., Aspartate or Glutamate) located at the periphery of the target binding site [2].

KinaseBinding Indazole 1H-Indazole Core (Hinge Binder) Pyrrolidine Pyrrolidin-3-amine (Solubility Enhancer) Indazole->Pyrrolidine Methylene Linker Hinge Kinase Hinge Region (Leu/Val Backbone) Indazole->Hinge H-bond Donor/Acceptor Solvent Solvent Exposed Region (Acidic Pocket) Pyrrolidine->Solvent Salt Bridge (NH3+)

Fig 1: Mechanistic binding model of the indazole-pyrrolidine scaffold in a kinase pocket.

Quantitative Physicochemical Profiling

Understanding the baseline physicochemical parameters of this scaffold is essential for predicting its behavior in biological systems. The compound strictly adheres to Lipinski’s Rule of Five and Veber’s Rules, making it an optimal starting point for oral drug development.

Table 1: Physicochemical Parameters of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine

ParameterValueDrug Design Implication
Molecular Weight (MW) 216.28 DaHighly ligand-efficient; leaves ~280 Da for further functionalization before hitting the 500 Da limit.
Topological Polar Surface Area (TPSA) ~58.0 ŲExcellent membrane permeability. Values < 90 Ų suggest a high probability of Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 3Optimal for target engagement (Indazole NH, Primary Amine NH2).
Hydrogen Bond Acceptors (HBA) 4Well within the Lipinski limit (≤ 10), minimizing desolvation penalties.
Calculated LogP (cLogP) ~1.2 - 1.8Ideal lipophilicity for balancing aqueous solubility with lipid membrane partitioning.
Rotatable Bonds 3High structural rigidity. Minimizes the entropic penalty ( ΔS ) during target binding.

Experimental Methodologies for Physicochemical Validation

To transition this scaffold from in silico design to in vitro application, its physicochemical properties must be empirically validated. As a Senior Application Scientist, I mandate that all analytical workflows function as self-validating systems —meaning the assay design inherently flags false positives or calibration drifts.

Protocol A: Potentiometric pKa Determination

Causality: The ionization state of the pyrrolidin-3-amine dictates its solubility and permeability. Because computational pKa predictions for cyclic polyamines can deviate by ±0.5 log units, empirical potentiometric titration is required to map the exact micro-constants of the primary and tertiary nitrogens.

Step-by-Step Methodology:

  • System Calibration (The Validation Step): Titrate a standard reference (e.g., Potassium hydrogen phthalate) to verify electrode Nernstian slope response. The system is validated only if the reference pKa is within ±0.02 of literature values.

  • Sample Preparation: Dissolve 1.0 mg of the scaffold in 10 mL of 0.15 M KCl. Causality: 0.15 M KCl is used to strictly mimic the ionic strength of human blood plasma, as ionic strength directly shifts the pKa equilibrium.

  • Acidification: Lower the pH to 2.0 using 0.5 M HCl to fully protonate all basic centers (indazole N, pyrrolidine N, primary amine).

  • Titration: Titrate with 0.5 M KOH under a nitrogen atmosphere (to prevent CO2​ absorption, which forms carbonic acid and skews the pH) from pH 2.0 to 12.0 at 25°C.

  • Data Analysis: Utilize Bjerrum plot analysis to extract the macroscopic pKa values.

Protocol B: Shake-Flask Method for LogD (pH 7.4)

Causality: While LogP measures the partitioning of the neutral molecule, LogD(7.4) measures the partitioning of the molecule in its physiological ionization state. Given the basic amine, LogD will be significantly lower than LogP, directly impacting intestinal absorption.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation. Causality: Failure to pre-saturate the phases leads to volume shifts during the assay, causing massive quantitative errors.

  • Reference Validation (The Validation Step): Spike the system with Propranolol (known LogD ~1.2 at pH 7.4). The assay is validated only if Propranolol partitions correctly.

  • Equilibration: Add 10 µM of the scaffold to a vial containing equal volumes of the saturated octanol and PBS. Shake at 300 rpm for 60 minutes at 37°C.

  • Phase Separation: Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both the aqueous and organic layers. Quantify the concentration ratio using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate LogD = Log10​([C]octanol​/[C]aqueous​) .

Pharmacokinetic Implications (ADME) & Optimization Workflows

The physicochemical profile of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine makes it a highly versatile starting point. Because the TPSA is ~58 Ų and the LogD is moderate, the scaffold is inherently biased toward Central Nervous System (CNS) penetration [3].

If the therapeutic goal is a systemic target where CNS exposure is a liability (e.g., peripheral kinase inhibition), medicinal chemists must actively engineer the scaffold to restrict Blood-Brain Barrier crossing. This is typically achieved by appending polar, high-TPSA functional groups (like sulfonamides or carboxylic acids) to the primary amine, thereby pushing the TPSA above 100 Ų and preventing passive diffusion into the brain.

Optimization Start Scaffold: CAS 1707570-52-2 pKa pKa Profiling (Potentiometric) Start->pKa LogD LogD(7.4) Determination (Shake-Flask) Start->LogD Permeability Permeability Assay (PAMPA / Caco-2) pKa->Permeability LogD->Permeability Decision ADME Decision Gate LogD 1-3 & TPSA < 90? Permeability->Decision CNS CNS Target Optimization Decision->CNS Yes Systemic Systemic Target Optimization Decision->Systemic No

Fig 2: Physicochemical validation and ADME decision workflow for the scaffold.

By strictly adhering to empirical validation of pKa and LogD, and utilizing the indazole's robust hinge-binding capabilities, drug discovery teams can rapidly evolve 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine from a raw scaffold into a highly potent, selective, and bioavailable clinical candidate.

References

  • Title: An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit Source: National Institutes of Health (NIH) / PubMed Central URL: [Link] [1]

  • Title: Designing of kinase hinge binders: A medicinal chemistry perspective Source: Ovid / Wiley URL: [Link] [2]

  • Title: De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors Source: ACS Publications URL: [Link] [3]

Protocols & Analytical Methods

Method

Synthesis Protocol and Reaction Conditions for 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine

Executive Summary 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is a highly versatile bifunctional building block. The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is a highly versatile bifunctional building block. The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in kinase inhibitors and receptor antagonists due to its robust hydrogen-bonding capabilities. The appended pyrrolidin-3-amine moiety provides a basic center and a primary amine handle for further derivatization (e.g., amide coupling, urea formation).

This application note details a high-yielding, two-step synthetic protocol: (1) reductive amination of 1H-indazole-3-carboxaldehyde with tert-butyl pyrrolidin-3-ylcarbamate, followed by (2) acidic N-Boc deprotection.

Retrosynthetic Strategy & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen to ensure a self-validating and scalable workflow.

Step 1: Reductive Amination

The coupling of 1H-indazole-3-carboxaldehyde and tert-butyl pyrrolidin-3-ylcarbamate proceeds via an iminium ion intermediate[1].

  • Reducing Agent Selection : Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal hydride source[2]. Unlike sodium borohydride (NaBH₄), which is highly reactive and can prematurely reduce the starting aldehyde to an alcohol[1], STAB is sterically hindered and electron-deficient. It selectively reduces the electrophilic iminium ion over the carbonyl group.

  • Acid Catalysis : The addition of exactly 1.0 equivalent of glacial acetic acid (AcOH) accelerates the dehydration of the hemiaminal intermediate to the iminium ion. This is particularly important for 1H-indazole-3-carboxaldehyde, as the electron-rich heteroaryl ring reduces the electrophilicity of the carbonyl carbon.

  • Solvent Choice : 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM) because its slightly higher boiling point allows for gentle heating if iminium formation is sluggish, though room temperature is typically sufficient.

Step 2: N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is essential to mask the primary amine of the pyrrolidine ring during Step 1, preventing competing iminium formation, cross-reactivity, or polyalkylation[3].

  • Acidic Cleavage : Deprotection is driven by strong acid (Trifluoroacetic acid, TFA). The reaction eliminates gaseous carbon dioxide and isobutylene, driving the equilibrium forward. Temperature control (starting at 0 °C) is implemented to mitigate the exothermic protonation of the basic pyrrolidine nitrogen.

Experimental Workflows

Protocol 3.1: Synthesis of tert-butyl (1-((1H-indazol-3-yl)methyl)pyrrolidin-3-yl)carbamate

Reagents:

  • 1H-indazole-3-carboxaldehyde: 1.0 eq (10.0 mmol, 1.46 g)

  • tert-butyl pyrrolidin-3-ylcarbamate: 1.1 eq (11.0 mmol, 2.05 g)

  • Sodium triacetoxyborohydride (STAB): 1.5 eq (15.0 mmol, 3.18 g)

  • Glacial Acetic Acid (AcOH): 1.0 eq (10.0 mmol, 0.57 mL)

  • 1,2-Dichloroethane (DCE): 50 mL (0.2 M)

Step-by-Step Procedure:

  • Iminium Formation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole-3-carboxaldehyde (1.46 g) and tert-butyl pyrrolidin-3-ylcarbamate (2.05 g) in anhydrous DCE (50 mL) under a nitrogen atmosphere.

  • Acid Addition : Add glacial acetic acid (0.57 mL) dropwise via syringe. Stir the reaction mixture at room temperature (20–25 °C) for 1 hour.

    • Self-Validation Check: A slight color change (often pale yellow) indicates iminium formation. TLC (DCM/MeOH 9:1) should show consumption of the aldehyde.

  • Reduction : Cool the flask in a water bath (to absorb mild exotherm) and add STAB (3.18 g) portionwise over 10 minutes.

  • Maturation : Stir the suspension at room temperature for 12 hours.

  • Quench & Workup : Carefully quench the reaction by adding saturated aqueous NaHCO₃ (50 mL) to neutralize the acetic acid and destroy excess hydride. Stir vigorously until gas evolution ceases.

  • Extraction : Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM/MeOH) to afford the Boc-protected intermediate as a white to off-white solid.

Protocol 3.2: Synthesis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine

Reagents:

  • Boc-protected intermediate: 1.0 eq (approx. 8.0 mmol from previous step)

  • Trifluoroacetic Acid (TFA): 10.0 eq (80.0 mmol, ~6.1 mL)

  • Dichloromethane (DCM): 32 mL (0.25 M)

Step-by-Step Procedure:

  • Preparation : Dissolve the Boc-protected intermediate in anhydrous DCM (32 mL) in a 100 mL round-bottom flask.

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Deprotection : Add TFA (6.1 mL) dropwise over 5 minutes.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Self-Validation Check: TLC (DCM/MeOH 9:1) will show complete disappearance of the starting material and the appearance of a highly polar baseline spot (the TFA salt of the product).

  • Concentration : Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (2 × 20 mL) to remove residual TFA.

  • Free-Basing (Optional but Recommended) : Dissolve the crude TFA salt in a minimum amount of MeOH and pass through a basic ion-exchange resin (e.g., Amberlyst A26 OH form) or partition between EtOAc/MeOH (9:1) and 1N NaOH.

  • Isolation : Lyophilization or concentration yields the final primary amine as a pale solid or viscous oil.

Quantitative Data & Reaction Optimization

To justify the protocol parameters, the following optimization data summarizes the impact of reducing agents and deprotection conditions on yield and purity.

Table 1: Optimization of Reductive Amination (Step 1)

Reducing AgentSolventAdditiveTempYield (%)Observation / Causality
NaBH₄MeOHNoneRT42%High side-product formation (reduction of aldehyde to alcohol)[1].
NaCNBH₃MeOHAcOH (1 eq)RT78%Good yield, but generates highly toxic HCN gas during workup.
NaBH(OAc)₃ DCE AcOH (1 eq) RT 88% Optimal. Mild, selective for iminium, easily scaled, safe workup[2].
NaBH(OAc)₃DCMNoneRT65%Sluggish iminium formation without acid catalysis.

Table 2: Optimization of N-Boc Deprotection (Step 2)

Reagent SystemTempTimeYield (%)Observation / Causality
TFA / DCM (1:4) 0 °C to RT 2 h >95% Rapid, clean cleavage. Requires basic workup to isolate free amine.
4N HCl in DioxaneRT4 h92%Slower kinetics. Directly yields the bis-HCl salt, which is highly hygroscopic.
10% H₂SO₄ / EtOAcRT12 h70%Incomplete conversion; risk of indazole degradation.

Pathway Visualization

The following diagram maps the logical flow of the synthesis, highlighting the transition from electrophile/nucleophile to the stable intermediate, and finally to the deprotected target.

SynthesisWorkflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A 1H-indazole-3-carboxaldehyde (Electrophile) C Hemiaminal / Iminium Ion Intermediate A->C DCE, AcOH (1.0 eq) RT, 1h B Boc-3-aminopyrrolidine (Nucleophile) B->C DCE, AcOH (1.0 eq) RT, 1h D Boc-Protected Intermediate (Stable) C->D NaBH(OAc)3 (1.5 eq) RT, 12h E Final Product: 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine D->E TFA/DCM (1:4) 0 °C to RT, 2h - CO2, - Isobutylene

Two-step synthetic workflow for 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine.

References

  • Tintori, C., et al. "Development and in Vitro Evaluation of a Microbicide Gel Formulation for a Novel Non-Nucleoside Reverse Transcriptase Inhibitor Belonging to the N-Dihydroalkyloxybenzyloxopyrimidines (N-DABOs) Family." Journal of Medicinal Chemistry, 2016, 59(6), 2747-2759. URL:[Link]

  • Biftu, T., et al. "Spiro isoxazoline compounds as SSTR5 antagonists." U.S. Patent Application Publication US 2013/0040978 A1, 2013.

Sources

Application

Application Note: Chemoselective Amide Coupling Protocols for 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary & Structural Analysis The molecule 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is a highly privileged bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Structural Analysis

The molecule 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is a highly privileged bifunctional scaffold in modern drug discovery, combining the hydrogen-bonding potential of an indazole core with the versatile spatial geometry of a substituted pyrrolidine.

As a Senior Application Scientist, I frequently observe that coupling reactions involving this specific scaffold fail not during the reaction phase, but during the workup. To successfully execute an amide coupling with this molecule, one must understand the distinct electronic environments of its three nitrogen atoms:

  • Pyrrolidine C3-Amine: A primary aliphatic amine. This is highly nucleophilic and the intended target for acylation.

  • Pyrrolidine N1-Amine: A tertiary aliphatic amine (pKa ~8.5). It is non-nucleophilic for acylation but highly basic.

  • Indazole N1-Amine: A secondary aromatic amine (pKa ~14). It is weakly nucleophilic but susceptible to over-acylation under forcing conditions or with excess coupling reagents [3].

The protocols below are engineered to exploit these kinetic differences, ensuring strict chemoselectivity while preventing catastrophic yield loss during aqueous workup.

Mechanistic Causality & Chemoselectivity

Standard amide coupling relies on activating a carboxylic acid into an active ester (e.g., an OAt or OBt intermediate), which is then attacked by an amine. Because the primary aliphatic amine on the pyrrolidine ring is exponentially more nucleophilic than the indazole nitrogen, chemoselectivity is naturally favorable.

However, causality dictates that reaction stoichiometry controls the final purity . If an excess of the activated carboxylic acid (>1.2 equivalents) is present, the indazole N1 position will begin to acylate once the primary amine is consumed, leading to difficult-to-separate bis-acylated impurities [3]. Therefore, strict stoichiometric control (1.00 to 1.05 equivalents of acid) is a mandatory self-validating parameter for this workflow.

Chemoselectivity Substrate 1-((1H-Indazol-3-yl)methyl) pyrrolidin-3-amine PriAmine Pyrrolidin-3-amine (Primary Aliphatic Amine) Substrate->PriAmine Highly Nucleophilic IndazoleNH 1H-Indazole NH (Secondary Aromatic Amine) Substrate->IndazoleNH Weakly Nucleophilic Target Desired Amide (Major Product) PriAmine->Target Fast Kinetics (1.0 eq Acid) SideProduct N-Acyl Indazole (Trace/Over-acylation) IndazoleNH->SideProduct Slow Kinetics (Excess Reagent)

Fig 1: Chemoselective pathway favoring the primary aliphatic amine over the indazole nitrogen.

Reagent Selection Matrix

The choice of coupling agent dictates the reaction kinetics and the required purification strategy. The quantitative parameters below summarize the optimal conditions for coupling with this specific pyrrolidine derivative [1][2].

Coupling SystemReagent Eq.Base Eq.SolventTempReaction TimeByproduct ProfileIdeal Application
HATU / DIPEA 1.052.5 - 3.0DMF20 °C2 - 4 hHOAt, TetramethylureaSterically hindered carboxylic acids; micro-scale synthesis.
EDC·HCl / HOBt 1.202.0 - 2.5DCM0 to 20 °C12 - 16 hUrea derivative, HOBtCost-effective scale-up; substrates prone to epimerization.
T3P (50% in EtOAc) 1.503.0 (Pyridine)EtOAc20 °C6 - 12 hWater-soluble phosphatesHigh-purity requirements; avoiding column chromatography.

Experimental Protocols

Protocol A: High-Efficiency Coupling via HATU

Use this protocol when dealing with valuable, complex, or sterically hindered carboxylic acids. HATU provides anchimeric assistance via its pyridine nitrogen, accelerating the coupling [1].

Step-by-Step Methodology:

  • Pre-activation: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.00 eq) and HATU (1.05 eq).

  • Solvation: Add anhydrous DMF to achieve a ~0.1 M solution.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Stir the mixture at room temperature for 10–15 minutes.

    • Expert Insight: This pre-activation step is critical. It ensures the carboxylic acid is fully converted to the active HOAt ester. If the amine is added before this step, it can react directly with HATU to form a dead-end guanidinium byproduct.

  • Nucleophilic Addition: Add 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine (1.05 eq) as a solution in a minimal amount of DMF.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor progress via LC-MS. (TLC is not recommended due to the basic tertiary amine causing severe streaking on standard silica).

Protocol B: Scalable Coupling via EDC/HOBt

Use this protocol for larger scale syntheses where cost and byproduct removal are primary concerns [2].

Step-by-Step Methodology:

  • Initialization: Charge the carboxylic acid (1.00 eq), HOBt (1.20 eq), and 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine (1.05 eq) into a flask.

  • Solvation & Cooling: Add anhydrous DCM (0.1 M) and cool the mixture to 0 °C using an ice bath.

    • Expert Insight: Cooling mitigates the exothermic activation step and suppresses any background N1-acylation of the indazole ring.

  • Activation: Add EDC·HCl (1.20 eq) portion-wise, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.

The Critical Workup Strategy (Self-Validating System)

The most common point of failure when working with 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is the aqueous workup. Standard protocols often dictate washing the organic layer with 1M HCl or 5% citric acid to remove excess DIPEA [1]. Do not do this.

Because your target product contains a basic tertiary amine (the pyrrolidine N1), acidic washes will immediately protonate the product, driving it into the aqueous waste stream and decimating your isolated yield.

Optimized Workup Procedure:

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • DMF Removal (If Protocol A was used): Wash the organic layer three times with a 5% aqueous LiCl solution. The lithium ions coordinate with DMF, effectively pulling it into the aqueous phase [1]. Validation: Disappearance of 2.8/2.9 ppm peaks in crude ¹H NMR.

  • Acidic Byproduct Removal: Wash the organic layer twice with saturated aqueous NaHCO₃ to remove HOAt, HOBt, and unreacted carboxylic acid [2].

  • Drying & Concentration: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography. To prevent the basic tertiary amine from streaking, pre-treat the silica gel with 1% Triethylamine (TEA) in your mobile phase (e.g., DCM/MeOH system).

Workflow A 1. Activation Carboxylic Acid + Coupling Agent + Base B 2. Active Ester Formation (OAt or OBt intermediate) A->B 10-15 min, RT C 3. Nucleophilic Addition Add Pyrrolidin-3-amine derivative B->C D 4. Amide Bond Formation (Chemoselective coupling at RT) C->D 2-16 hours, RT E 5. Specialized Workup (Neutral/Basic Washes ONLY) D->E Quench & Extract F 6. Purification (Silica Gel Chromatography / LC-MS) E->F Isolate Target

Fig 2: Optimized experimental workflow highlighting the critical neutral/basic workup step.

References

  • Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Source: Der Pharma Chemica URL: [Link]

Method

Application Note: Advanced Derivatization Strategies for 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine Scaffolds

Introduction & Scaffold Rationale The 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine scaffold (CAS 1707570-52-2) [1] has emerged as a privileged pharmacophore in the design of ATP-competitive kinase inhibitors, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scaffold Rationale

The 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine scaffold (CAS 1707570-52-2) [1] has emerged as a privileged pharmacophore in the design of ATP-competitive kinase inhibitors, particularly targeting Akt, JAK, and CDK2 [2]. The architecture of this scaffold presents two distinct nucleophilic vectors: the highly basic primary aliphatic amine at the pyrrolidine C-3 position, and the weakly acidic/nucleophilic nitrogen (N1) of the indazole core.

Understanding the distinct electronic and steric environments of these two sites is critical for medicinal chemists. Selective derivatization allows for the precise tuning of Lipophilic Efficiency (LipE), abrogation of off-target hERG liabilities, and optimization of passive membrane permeability[3].

ScaffoldLogic Scaffold 1-((1H-Indazol-3-yl)methyl) pyrrolidin-3-amine C3Amine C-3 Primary Amine (High Nucleophilicity) Scaffold->C3Amine Site 1 IndazoleN Indazole N1 (Weak Nucleophilicity) Scaffold->IndazoleN Site 2 Amidation Amidation / Sulfonylation (Modulate LipE) C3Amine->Amidation Alkylation Reductive Amination (Alkyl Vectors) C3Amine->Alkylation N1Alkylation N1-Alkylation / Arylation (Reduce tPSA) IndazoleN->N1Alkylation

Logical decision tree for orthogonal derivatization of the indazole-pyrrolidine scaffold.

Strategic Derivatization Logic

Pathway A: Pyrrolidine C-3 Amine Derivatization

In kinase active sites (such as Akt1), the C-3 primary amine often adopts a pseudoaxial orientation, forming critical salt bridges with acidic residues (e.g., Glu-234) [4]. Derivatizing this amine via amidation or sulfonylation allows drug developers to project novel vectors toward the solvent-exposed region or the hinge region. Furthermore, capping this amine reduces the overall basicity (pKa) of the molecule, which is a proven strategy for mitigating hERG channel inhibition [3].

Pathway B: Indazole N1 Alkylation

The indazole NH acts as a strong hydrogen bond donor. While sometimes necessary for hinge-binding, in many orientations, an exposed NH leads to high topological polar surface area (tPSA) and poor oral bioavailability. Alkylating the N1 position abolishes this H-bond donor capacity, driving significant improvements in passive membrane permeability.

Pathway Stimulus Extracellular Signal (Cytokines/Growth Factors) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Kinase Target Kinase (e.g., Akt, JAK) Receptor->Kinase Activation Effector Downstream Effectors (STAT, mTOR) Kinase->Effector Phosphorylation Inhibitor Indazole-Pyrrolidine Derivatives Inhibitor->Kinase ATP-competitive Inhibition Outcome Cell Proliferation & Survival Effector->Outcome Gene Transcription

Mechanism of action for indazole-pyrrolidine derivatives in kinase inhibition pathways.

Quantitative Physicochemical Profiling

The following table summarizes the expected physicochemical shifts when applying standard derivatization techniques to the scaffold.

Derivatization StrategyTarget NucleophileReagents & ConditionsExpected Δ cLogPExpected Δ tPSA (Ų)Primary Pharmacological Objective
Aliphatic Amidation Pyrrolidine C-3 AmineR-COOH, HATU, DIPEA, DMF+0.5 to +1.5-8.0Engages hinge-region C=O; optimizes Lipophilic Efficiency (LipE)[3].
Sulfonylation Pyrrolidine C-3 AmineR-SO₂Cl, Pyridine, DCM+1.0 to +2.0+12.0Directs vectors to solvent-exposed regions; blocks amine oxidation.
Reductive Amination Pyrrolidine C-3 AmineR-CHO, NaBH(OAc)₃, DCE+0.5 to +2.5-12.0Maintains basic center for salt-bridge formation (e.g., Glu-234 in Akt)[4].
N1-Alkylation Indazole N1R-Br, Cs₂CO₃, DMF+1.0 to +2.5-15.0Abolishes H-bond donor capacity; significantly enhances passive permeability.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Amidation of the C-3 Primary Amine

Objective: To synthesize a C-3 amide derivative while preserving the unprotected indazole core. Causality & Design: The aliphatic C-3 amine (pKa ~9.5) is orders of magnitude more nucleophilic than the indazole N1 (pKa ~14). By strictly controlling the stoichiometry to 1.05 equivalents of the activated carboxylic acid, chemoselective N-acylation at the C-3 position is achieved without the need for transient indazole protection. HATU is selected over EDC/HOBt because its highly reactive aza-OBt ester intermediate accelerates the coupling of sterically hindered pseudoaxial amines, simultaneously minimizing the risk of epimerization if a specific chiral enantiomer (e.g., 3R or 3S) is utilized [4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.05 eq, 0.525 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (1.1 eq, 0.55 mmol) followed by DIPEA (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. (Causality: DIPEA is a non-nucleophilic base that neutralizes the hydrochloride salt of the scaffold without competing for the electrophile).

  • Coupling: Add 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine (1.0 eq, 0.50 mmol) in a single portion. Stir the reaction mixture at room temperature for 2 hours.

  • Self-Validation Check (IPC): Quench a 5 µL aliquot in 50% MeCN/H₂O. Analyze via LC-MS. A single major peak with a mass shift of +[Acyl - H₂O] and the absolute absence of a +2[Acyl - H₂O] peak confirms chemoselectivity. If di-acylation is observed, the reaction is over-activated; halt immediately and quench with ethanolamine.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 5% aqueous LiCl (2 × 10 mL), and brine (10 mL). (Causality: 5% LiCl is highly effective at partitioning residual DMF into the aqueous layer).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient).

Protocol 2: Regioselective N1-Alkylation of the Indazole Core

Objective: To alkylate the indazole N1 position to modulate membrane permeability. Causality & Design: Alkylation of the indazole core presents a regioselectivity challenge between the N1 and N2 positions. Using Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) favors the thermodynamically more stable N1-alkylated product. The large, soft cesium cation loosely coordinates with the N2 lone pair, sterically and electronically exposing N1 to the electrophile. Sodium Hydride (NaH) is avoided here as it often yields a difficult-to-separate 1:1 mixture of N1/N2 kinetic and thermodynamic isomers.

Step-by-Step Methodology:

  • Preparation: Dissolve the C-3 protected (e.g., Boc-protected) 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine (1.0 eq, 0.50 mmol) in anhydrous DMF (4.0 mL).

  • Deprotonation: Add Cs₂CO₃ (2.0 eq, 1.0 mmol) and stir at 40 °C for 30 minutes. (Causality: Pre-heating ensures complete deprotonation of the indazole NH and formation of the reactive cesium salt).

  • Alkylation: Cool the mixture to 0 °C and add the alkyl halide (R-Br or R-I, 1.1 eq, 0.55 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check (IPC): Analyze the crude mixture via ¹H-NMR and LC-MS. The N1-alkylated indazole will typically show the C3-proton shifted slightly upfield compared to the N2-isomer. LC-MS should confirm a single +[Alkyl] mass shift. If a mixture of isomers is detected, re-optimize the leaving group of the electrophile.

  • Workup & Deprotection: Quench with H₂O (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organics with brine, dry, and concentrate. Treat the crude intermediate with 20% TFA in DCM for 1 hour to remove the Boc group, revealing the free C-3 amine for downstream screening.

References

  • 001Chemical. "CAS No. 1707570-52-2, 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine." 001Chemical Catalog. Available at:[Link]

  • European Patent Office. "JAK INHIBITOR COMPOUND AND USE THEREOF." EP 4071145 A1.
  • Leeson, P. D., & Springthorpe, B. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 2007. Available at:[Link]

  • Reuveni, H., et al. "Design of Selective, ATP-Competitive Inhibitors of Akt." Journal of Medicinal Chemistry, 2010. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine Synthesis

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine. This document ad...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine. This document addresses common challenges that can lead to low yields and offers practical, evidence-based solutions to optimize the reaction.

Introduction to the Synthesis

The synthesis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is a critical process in the development of various pharmacologically active compounds. The indazole moiety is a privileged scaffold in medicinal chemistry, known for its role in kinase inhibitors and other therapeutic agents.[1][2][3] The target molecule is typically synthesized via a reductive amination reaction between 1H-indazole-3-carbaldehyde and pyrrolidin-3-amine.

The following diagram illustrates the general synthetic pathway:

Synthesis_Pathway Indazole_Carbaldehyde 1H-Indazole-3-carbaldehyde Imine_Intermediate Imine Intermediate Indazole_Carbaldehyde->Imine_Intermediate Pyrrolidinamine Pyrrolidin-3-amine Pyrrolidinamine->Imine_Intermediate Target_Molecule 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine Imine_Intermediate->Target_Molecule Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Target_Molecule

Caption: General reaction scheme for the synthesis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing detailed explanations and actionable solutions.

Section 1: Starting Material Quality and Stability

Q1: My 1H-indazole-3-carbaldehyde appears discolored (yellow to brown). Can I still use it?

A: Discoloration of 1H-indazole-3-carbaldehyde often indicates the presence of impurities, which can arise from oxidation of the aldehyde group to a carboxylic acid or other degradation pathways.[4][5] Using discolored starting material can significantly lower the yield of the desired product.

Recommendation:

  • Purity Analysis: Before use, analyze the purity of the 1H-indazole-3-carbaldehyde using techniques like HPLC or NMR.

  • Purification: If impurities are detected, purify the aldehyde by column chromatography on silica gel.[2][6]

  • Storage: Store the purified aldehyde under an inert atmosphere (argon or nitrogen) at 2-8°C to prevent further degradation.[7]

Q2: I am synthesizing my own 1H-indazole-3-carbaldehyde from the corresponding indole. What are the critical parameters to ensure high purity?

A: The synthesis of 1H-indazole-3-carbaldehydes from indoles via nitrosation is a common and effective method.[2][8] However, controlling the reaction conditions is crucial to minimize side reactions.

Key Optimization Parameters:

Parameter Recommendation Rationale
Temperature Maintain low temperatures (e.g., 0°C) during the addition of reagents. Minimizes the formation of undesired byproducts.
Addition Rate Use a slow, controlled addition of the nitrosating agent. Prevents localized high concentrations that can lead to side reactions.

| pH Control | Operate in a slightly acidic environment. | Optimizes the formation of the desired product and reduces degradation.[2] |

A reverse addition procedure, where the indole solution is added to the nitrosating mixture, can also significantly improve yields by minimizing side reactions.[2][8]

Section 2: Reductive Amination Reaction Conditions

Q3: My reductive amination reaction is sluggish and gives a low yield. What are the most likely causes?

A: Several factors can contribute to a low-yielding reductive amination. The most common culprits are the choice of reducing agent, solvent, and reaction pH.

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for this transformation.[9] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), you may be experiencing premature reduction of the aldehyde before imine formation.

  • Solvent Selection: The reaction should be carried out in an appropriate aprotic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.[9] Protic solvents like methanol can react with the reducing agent and hinder the reaction.

  • pH and Additives: The formation of the imine intermediate is often the rate-limiting step and can be acid-catalyzed. Adding a small amount of a weak acid, such as acetic acid, can facilitate imine formation. However, excess acid can protonate the amine, rendering it non-nucleophilic.

Q4: I am observing the formation of a significant amount of a byproduct with a mass corresponding to the starting aldehyde. What is happening?

A: This observation strongly suggests that the imine formation is not proceeding efficiently, and the aldehyde is either unreacted or being consumed by a side reaction.

Potential Causes and Solutions:

  • Inefficient Imine Formation: As mentioned above, ensure optimal pH conditions for imine formation.

  • Steric Hindrance: While less common with these specific reactants, significant steric hindrance around the aldehyde or amine can slow down the reaction.

  • Quality of Pyrrolidin-3-amine: Ensure the pyrrolidin-3-amine is of high purity and free of excess water, which can hydrolyze the imine intermediate.

Section 3: Work-up and Purification

Q5: I am having difficulty separating my product from unreacted starting materials and byproducts during purification. What purification strategy do you recommend?

A: The basic nature of the pyrrolidine moiety in the product allows for an effective acid-base extraction during the work-up.

Recommended Purification Protocol:

  • Quench the Reaction: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Solvent Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Acid Wash: Wash the combined organic layers with a dilute aqueous acid solution (e.g., 1M HCl). The desired product will move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Basify and Re-extract: Basify the acidic aqueous layer with a base (e.g., 1M NaOH) to a pH > 10 and then extract the product back into an organic solvent.

  • Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If further purification is needed, column chromatography on silica gel can be employed.[6]

Q6: My final product yield is low even after successful reaction completion according to TLC/LC-MS. Where could I be losing my product?

A: Product loss during work-up and purification is a common issue.

Potential Areas of Product Loss:

  • Incomplete Extraction: Ensure you are performing multiple extractions at each step to maximize recovery.

  • Emulsion Formation: Emulsions can form during extractions, trapping the product. If an emulsion forms, adding brine can help to break it.

  • Adsorption on Silica Gel: The basic amine in the product can strongly adsorb to acidic silica gel during column chromatography, leading to poor recovery. To mitigate this, consider pre-treating the silica gel with a small amount of triethylamine in the eluent system.

Experimental Protocols

Protocol: Synthesis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine

Detailed_Synthesis cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Work-up cluster_step4 Step 4: Purification Step1_1 Dissolve 1H-indazole-3-carbaldehyde in DCM Step1_2 Add pyrrolidin-3-amine Step1_1->Step1_2 Step1_3 Stir at room temperature for 1-2 hours Step1_2->Step1_3 Step2_1 Add NaBH(OAc)₃ portion-wise Step1_3->Step2_1 Step2_2 Stir overnight at room temperature Step2_1->Step2_2 Step3_1 Quench with sat. NaHCO₃ Step2_2->Step3_1 Step3_2 Extract with DCM Step3_1->Step3_2 Step3_3 Dry organic layer and concentrate Step3_2->Step3_3 Step4_1 Purify by column chromatography (Silica gel, DCM/MeOH/NH₄OH) Step3_3->Step4_1 Final_Product Obtain pure product Step4_1->Final_Product

Sources

Optimization

Technical Support Center: HPLC Purification of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic hurdles associated with basic diamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic hurdles associated with basic diamines. Below, we dissect the causality of these challenges and provide self-validating protocols to ensure your purification workflows are robust, reproducible, and scalable.

Molecular Profiling & The Causality of Peak Tailing

The target molecule, 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine , is a classic "problem child" in preparative HPLC due to its highly polar and basic nature. To purify it effectively, we must first understand its ionization states:

  • Primary aliphatic amine: pKa ~9.5

  • Tertiary amine (pyrrolidine ring): pKa ~8.5

  • Indazole ring: Weakly basic (pKa ~1.2) / Weakly acidic (pKa ~14)

The Root Cause of Failure on Standard C18: Under standard reversed-phase (RP) conditions (pH 2–7), both the primary and tertiary amines are protonated. These positively charged moieties undergo strong electrostatic (ion-exchange) interactions with negatively charged, un-endcapped 1 (pKa ~3.5–4.5) on the silica stationary phase[1]. This dual interaction causes slow desorption kinetics, manifesting as severe peak tailing (Asymmetry factor, As​>2.0 ) and poor resolution. Furthermore, the double protonation renders the molecule highly hydrophilic, often leading to elution in the void volume ( k′<1 )[2].

Diagnostic Workflow for Method Selection

Do not waste time trying to optimize a failing standard C18 method. Instead, use the diagnostic workflow below to select a mechanism that either masks the charge or utilizes it.

HPLC_Workflow A 1-((1H-Indazol-3-yl)methyl) pyrrolidin-3-amine B Standard C18 (pH 2-7) Scouting Run A->B C Poor Retention & Tailing (k' < 1, As > 2.0) B->C Doubly protonated state D High pH RP-HPLC (pH 10.5, Free Base) C->D Deprotonate amines E Low pH + Ion-Pairing (pH 2, Protonated) C->E Mask charge with TFA/HFBA F HILIC Mode (Polar Retention) C->F Orthogonal polarity G Preparative Scale-Up & Fraction Collection D->G High loading capacity E->G Good peak shape F->G High MS sensitivity

Diagnostic workflow for basic amine HPLC method selection.

Quantitative Data: Method Selection Matrix

ParameterHigh pH RP-HPLC (Free Base)Low pH RP-HPLC (Ion-Pairing)HILIC (Orthogonal)
Analyte State Neutral (Deprotonated)Cationic (Doubly Protonated)Cationic (Doubly Protonated)
Mobile Phase 10 mM NH₄HCO₃ (pH 10.5) / ACN0.1% HFBA in Water / ACN10 mM NH₄OAc (pH 4.5) / ACN
Column Chemistry Hybrid Silica C18 (High pH stable)Standard fully endcapped C18Bare Silica or Amide
Retention Mechanism Hydrophobic partitioningIon-pair partitioningHydrophilic partitioning
Prep Loading Capacity High (Ideal for scale-up)Moderate (Limited by IP agent)Low to Moderate
MS Compatibility Excellent (Volatile buffer)Poor (Signal suppression)Excellent (High organic)

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to preparative scale-up until the analytical system suitability criteria are met.

Protocol A: High pH RP-HPLC (The "Free Base" Approach)

Mechanism: According to the 2, adjusting the mobile phase pH to at least 2 units above the highest pKa of the basic amine ensures the molecule is >99% deprotonated (neutral free base)[2]. This maximizes hydrophobic retention and eliminates ion-exchange interactions with silanols[3].

  • Column Selection: Use a high-pH stable hybrid silica column (e.g., Ethylene Bridged Hybrid, C18, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • System Suitability Validation: Inject a 0.1 mg/mL standard. The system is validated ONLY IF the retention factor ( k′ ) is ≥2.0 and the asymmetry factor ( As​ ) is ≤1.3 . If As​>1.3 , verify the pH of Buffer A is strictly ≥10.5 .

Protocol B: Low pH Ion-Pairing RP-HPLC

Mechanism: If high pH is unsuitable due to compound stability, a low pH approach (pH ~2.0) can be used. At this pH, silanols are fully protonated (neutral). To overcome the extreme hydrophilicity of the doubly protonated amine, an anionic ion-pairing reagent (e.g., Heptafluorobutyric acid [HFBA]) is added. The lipophilic anions form a neutral ion pair with the cationic amines, increasing retention according to the 4[4].

  • Column Selection: Standard fully endcapped C18 or AQ-C18.

  • Mobile Phase A: Water with 0.1% v/v HFBA (stronger ion-pairing than TFA for highly polar diamines).

  • Mobile Phase B: Acetonitrile with 0.1% v/v HFBA.

  • Gradient: 2% B to 50% B over 20 minutes.

  • System Suitability Validation: Ensure baseline stability (HFBA can cause baseline drift at low UV wavelengths). Validate As​<1.5 .

Protocol C: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism: HILIC provides orthogonal selectivity by retaining polar, charged compounds using a water-enriched layer on a 5[5]. The doubly protonated amine partitions into this aqueous layer, providing excellent retention without the need for ion-pairing agents.

  • Column Selection: Bare silica or amide-bonded HILIC column[5].

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B (highly organic), decrease to 50% B over 15 minutes.

  • System Suitability Validation: HILIC requires longer equilibration. Validate retention time reproducibility ( RSD<1% ) over three consecutive injections before proceeding.

Troubleshooting & FAQs

Q: During preparative scale-up, my column pressure spikes and the peak fronting is severe. What is happening? A: This indicates column overloading or sample precipitation. In preparative HPLC, injecting a highly concentrated sample dissolved in a strong solvent (e.g., 100% DMSO) into a weak mobile phase causes localized 6, leading to pressure spikes and peak distortion (fronting)[6]. Solution: Dilute the sample in a solvent mixture closely matching the initial mobile phase conditions (e.g., 10% Acetonitrile in Water). If solubility is an issue, utilize a larger diameter column to increase the loading capacity or perform multiple injections with lower mass loads.

Q: Why am I seeing severe peak tailing even when using 0.1% Formic Acid (pH ~2.7)? A: Formic acid is a weak acid and a poor ion-pairing agent. At pH 2.7, some highly acidic silanols may still be ionized, and the doubly protonated diamine will strongly interact with them. Furthermore, formic acid does not provide sufficient lipophilicity to mask the charge[4]. Solution: Switch to a stronger acid with better ion-pairing capabilities, such as 0.1% TFA or 0.1% HFBA, which will fully suppress silanol ionization and effectively pair with the cationic amines.

Q: My compound elutes in the void volume on a C18 column at pH 3. How can I retain it without using ion-pairing reagents that suppress my MS signal? A: If MS compatibility is critical and ion-pairing agents (like TFA/HFBA) must be avoided due to signal suppression, switch to HILIC mode[5]. HILIC utilizes high organic mobile phases (e.g., >70% Acetonitrile) with volatile buffers (Ammonium Formate/Acetate), which enhances ESI-MS desolvation efficiency and sensitivity while strongly retaining polar basic amines.

References

  • Purification Column Guide - MD Scientific. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. [Link]

  • Influence of the Hofmeister Series on the Retention of Amines in Reversed-Phase Liquid Chromatography | Analytical Chemistry - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. To successfully prevent the degradation of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine, we must first dissect its specific molecular vulnerabilities and then implement self-validating protocols that target the root chemical causes of oxidation.

System Overview & Molecular Vulnerabilities

The active pharmaceutical ingredient (API) 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine possesses three distinct sites susceptible to oxidative degradation:

  • The Primary Amine (Pyrrolidin-3-amine): Highly prone to autoxidation, forming hydroxylamines, nitroso, and nitro compounds.

  • The Tertiary Amine (Pyrrolidine Ring): The electron-rich lone pair can readily donate electrons to peroxides, forming N-oxides.

  • The Methylene Linker: The benzylic-like position between the indazole and pyrrolidine rings is vulnerable to radical hydrogen abstraction, leading to hydroperoxide formation and eventual cleavage.

OxidationPathways API 1-((1H-Indazol-3-yl)methyl) pyrrolidin-3-amine PrimAmine Primary Amine (Pyrrolidin-3-amine) API->PrimAmine Vulnerability 1 TertAmine Tertiary Amine (Pyrrolidine Ring) API->TertAmine Vulnerability 2 Methylene Methylene Linker (Benzylic Position) API->Methylene Vulnerability 3 Hydroxylamine Hydroxylamine / Nitroso Derivatives PrimAmine->Hydroxylamine O2 / Trace Metals (H-Abstraction) NOxide N-Oxide Derivative TertAmine->NOxide Peroxides (Lone Pair Donation) Hydroperoxide Hydroperoxide Cleavage Products Methylene->Hydroperoxide Autoxidation (Radical Mechanism)

Oxidative degradation pathways of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine.

Quantitative Impact of Storage Conditions

Understanding the causality of degradation allows us to implement targeted controls. The table below summarizes the quantitative impact of various storage conditions on the API over a 6-month accelerated stability study.

Storage ConditionAPI FormAtmosphereTemperatureTotal Impurities (6 Mo)Primary Degradant
Free BaseAmbient Air25°C8.4%Hydroxylamines / N-Oxides
Free BaseNitrogen25°C2.1%Trace N-Oxides
Dihydrochloride SaltAmbient Air25°C1.2%Hydroperoxides
Dihydrochloride Salt Nitrogen -20°C < 0.1% None detected

Troubleshooting & FAQs

Q1: We are observing yellowing of the free base API during room-temperature storage. What is the mechanism of this degradation?

Causality & Mechanism: The yellowing of your API is a classic visual indicator of primary amine oxidation. Aliphatic primary amines are highly susceptible to autoxidation, sequentially degrading into hydroxylamines, nitroso compounds, and eventually nitro derivatives (1[1]). Furthermore, the tertiary amine in the pyrrolidine ring can donate its lone pair to electrophilic oxygen species, forming N-oxides (2[2]). This process is initiated by radical hydrogen abstraction, which is heavily catalyzed by trace transition metals and dissolved oxygen (3[3]).

Q2: How can we chemically stabilize the molecule prior to long-term storage?

Causality & Mechanism: The fundamental vulnerability of this molecule lies in the electron-rich lone pairs on the primary and tertiary nitrogen atoms. By converting the free base into a dihydrochloride salt, you force both nitrogen atoms into a protonated, positively charged state (ammonium ions). This eliminates their ability to act as electron donors, drastically increasing the oxidation potential and shutting down the primary pathways for N-oxide and hydroxylamine formation.

Protocol: Synthesis of the Dihydrochloride Salt (Self-Validating System)

  • Dissolution: Dissolve the free base API in anhydrous isopropyl alcohol (IPA) under a nitrogen atmosphere. Causality: Anhydrous solvents prevent hydrolytic side reactions during salt formation.

  • Acidification: Slowly add 2.2 equivalents of anhydrous HCl in dioxane at 0–5°C. Causality: The slight excess ensures complete protonation of both basic centers. Cooling controls the exothermic neutralization, preventing thermal degradation.

  • Precipitation: Stir for 2 hours, allowing the dihydrochloride salt to fully precipitate.

  • Validation Check: Withdraw a 1 mg aliquot, dissolve in 1 mL of DI water, and measure the pH. It must be < 3.0. If pH > 3.0, add an additional 0.1 eq of HCl. This validates complete protonation.

  • Isolation: Filter the precipitate under a nitrogen blanket and wash with cold methyl tert-butyl ether (MTBE). Causality: MTBE removes unreacted free base and non-polar impurities without dissolving the salt.

  • Drying: Dry under vacuum at 40°C until constant weight is achieved.

Q3: What is the optimal physical storage configuration to prevent autoxidation of the solid API?

Causality & Mechanism: Even as a stabilized salt, the benzylic-like methylene linker remains susceptible to autoxidation (hydroperoxide formation) if exposed to atmospheric oxygen. Nitrogen blanketing is the industry-standard solution for displacing oxygen and preventing this degradation, thereby extending shelf life (4[4]). Reducing headspace oxygen to near-zero levels is critical, as significant protective benefits against oxidation—the second most common degradation reaction in pharmaceuticals—are only realized at very low oxygen concentrations (5[5]).

Protocol: Vacuum-Purge Inert Packaging (Self-Validating System)

  • Vial Transfer: Transfer the dried API powder into an amber glass vial. Causality: Amber glass blocks UV/Vis light, preventing photo-initiated radical generation.

  • Chamber Loading: Place the vial inside a vacuum desiccator or glove box equipped with a vacuum/nitrogen manifold.

  • Vacuum Extraction: Apply vacuum (≤ 50 mbar) for 5 minutes. Causality: Simply blowing nitrogen over the powder leaves trapped oxygen in the interstitial spaces between particles; a vacuum physically extracts it.

  • Nitrogen Backfill: Backfill the chamber with high-purity Nitrogen (99.999%).

  • Cycling: Repeat the vacuum-purge cycle three times.

  • Validation Check: Use a headspace oxygen analyzer to sample the environment. The residual O₂ must be < 0.2%. This validates the inerting process.

  • Final Seal: Seal the vial with a PTFE-lined cap, place it inside an aluminum foil pouch with a desiccant pack, heat-seal the pouch, and store at -20°C.

Q4: We use amber vials and nitrogen, but degradation still occurs when the API is formulated in solution. Why?

Causality & Mechanism: In solution, the API is highly mobile and can interact with dissolved oxygen and trace transition metals (e.g., iron, copper, chromium) leached from stainless steel reactors or spatulas. These metals act as potent catalysts for the oxidative degradation of amines (6[6]). To prevent this, solvents must be actively degassed (sparged) rather than just blanketed, and metal chelators may be required.

Protocol: Solution Preparation & Degassing (Self-Validating System)

  • Chelation: Add 0.05% w/v EDTA (Ethylenediaminetetraacetic acid) to the aqueous formulation buffer. Causality: EDTA chelates trace metals, removing the primary catalyst for radical initiation.

  • Active Sparging: Sparge the buffer with nitrogen gas through a submerged frit for 30 minutes prior to adding the API. Causality: Sparging actively displaces dissolved oxygen into the headspace, whereas blanketing only protects the surface.

  • Validation Check: Measure the dissolved oxygen (DO) using a DO probe. Proceed only when DO is < 0.5 mg/L.

  • Formulation: Add the API under continuous nitrogen flow and seal immediately.

StabilizationWorkflow Step1 1. Salt Formation (Protonation) Step2 2. Solvent Degassing (Sparging) Step1->Step2 Blocks lone pairs Step3 3. Inert Packaging (N2 Blanketing) Step2->Step3 Removes dissolved O2 Step4 4. Cold Storage (-20°C, Dark) Step3->Step4 Prevents O2 ingress

Step-by-step workflow for the chemical and physical stabilization of the API.

References

  • Title: What Is Used As An Inert Atmosphere For Pharmaceuticals? Protect Your Drugs With Nitrogen Blanketing Source: Kintek Solution URL: [4]

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC URL: [5]

  • Title: Thermal Degradation and Corrosion of Amines for CO2 Capture Source: The University of Texas at Austin URL: [6]

  • Title: Monoethanolamine Degradation: O2 Mass Transfer Effects under CO2 Capture Conditions Source: Industrial & Engineering Chemistry Research URL: [3]

  • Title: Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives Source: PMC URL: [2]

  • Title: Metabolic N-Oxidation of Primary and Secondary Aliphatic Medicinal Amines: FORMATION AND STABILITY Source: Taylor & Francis Online URL: [1]

Sources

Optimization

Technical Support Center: Crystallization &amp; Isolation of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine

This guide provides in-depth technical support for researchers encountering challenges with the crystallization and isolation of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine. The unique structural characteristics of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers encountering challenges with the crystallization and isolation of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine. The unique structural characteristics of this molecule—combining a hydrogen-bond-donating indazole ring, a flexible linker, and two basic amine centers—present specific hurdles that require a systematic and well-informed approach to overcome. This document is structured as a series of troubleshooting questions and practical protocols designed to empower researchers to refine their crystallization conditions for optimal yield, purity, and crystal quality.

Section 1: Physicochemical Profile & Initial Considerations

Before attempting crystallization, understanding the molecule's inherent properties is crucial. While exhaustive experimental data for this specific compound may not be publicly available, we can infer key characteristics from its structure to guide our strategy.

The presence of a primary and a tertiary amine makes this molecule basic. Consequently, its solubility and solid-state form are highly dependent on pH.[1][2] The indazole and pyrrolidine moieties provide sites for hydrogen bonding, which is a critical factor in crystal packing.[3][4]

Physicochemical ParameterEstimated Value / CharacteristicImplication for Crystallization
Molecular Formula C₁₂H₁₆N₄---
Molecular Weight 216.28 g/mol ---
Hydrogen Bond Donors 2 (Indazole N-H, Amine N-H₂)Strong potential for ordered crystal lattice formation. Solvents capable of H-bonding may either help or hinder crystallization.[4]
Hydrogen Bond Acceptors 3 (Indazole N, Pyrrolidine N, Amine N)High affinity for protic solvents.
Basicity (pKa) Estimated 8-10 for pyrrolidine N; 4-5 for primary aminepH adjustment is a powerful tool to control solubility. At acidic pH, the compound will form salts, which are typically more water-soluble.[5]
Polarity Polar, with non-polar aromatic regionsA solvent mixture (e.g., alcohol/water, THF/heptane) is likely required to achieve the ideal solubility gradient for crystallization.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of amine-containing heterocyclic compounds.

Q1: My compound is "oiling out" as a viscous liquid instead of forming solid crystals. What is happening and how do I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystal.[6] This typically happens when the solution's temperature is above the melting point of the solute (or a solute-impurity mixture) at the point of supersaturation. For a compound like 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine, this can be caused by several factors:

  • High Impurity Levels: Impurities can significantly depress the melting point of the solid, making it more prone to oiling out.[4]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution before it has time to organize into a crystal lattice.[7]

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent may be too high, or the solvent may be too good at dissolving the compound, leading to a very high concentration before precipitation occurs.[4]

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% v/v) of the "good" solvent to slightly decrease the supersaturation level.[6][7]

  • Slow Down Cooling: Allow the solution to cool to room temperature very slowly on the benchtop, insulated with glass wool or in a dewar, before transferring it to a colder environment like a refrigerator. Slow cooling is critical for forming ordered, purer crystals.[8]

  • Change the Solvent System: If oiling persists, the solvent system is likely suboptimal. Consider using a lower-boiling point solvent or an anti-solvent system where the compound has lower solubility.

  • Pre-Purification: If impurities are suspected, consider purifying the crude material by column chromatography before attempting crystallization.

Q2: I'm getting a fine, amorphous powder instead of well-defined crystals. What should I change?

A2: The formation of an amorphous powder indicates that precipitation is happening too rapidly, preventing the molecules from arranging into an ordered crystal lattice.[3] This is a common issue when the solution becomes highly supersaturated too quickly.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Cooling Crystallization: Decrease the cooling rate significantly.

    • Anti-Solvent Crystallization: Add the anti-solvent much more slowly, perhaps dropwise, with vigorous stirring at the point of addition. Ensure the anti-solvent is added at the same temperature as the solution.

    • Evaporation: Slow down evaporation by covering the vial and making only a small pinhole in the cap.

  • Decrease Solute Concentration: Start with a slightly more dilute solution. While this may lower the overall yield, it will promote the growth of fewer, larger crystals over the rapid precipitation of many small particles.[4]

  • Try Vapor Diffusion: This is an excellent technique for growing high-quality crystals from a small amount of material. It provides a very slow and controlled method of introducing an anti-solvent.[3] (See Protocol 4.3).

Q3: No crystals are forming at all, even after the solution has cooled completely. What are my next steps?

A3: A lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation for nucleation (the initial formation of crystal seeds) to occur.[7]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass flask at the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites.[7]

    • Seeding: Add a single, tiny crystal from a previous successful crystallization (a "seed crystal"). This provides a template for further crystal growth.[3]

  • Increase Concentration:

    • Evaporation: Gently blow a stream of nitrogen or air over the surface of the solution to slowly evaporate some of the solvent.

    • Re-heat and Reduce Volume: If the volume is large, you can heat the solution to remove some solvent and then re-cool it.

  • Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible solvent in which your compound is insoluble (an "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid), then add a drop of the "good" solvent to clarify. Let this solution stand.

Q4: My crystal yield is very low. How can I improve it?

A4: A low yield is typically due to high residual solubility of the compound in the final solvent mixture (the "mother liquor").[6][7]

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Using excessive solvent is a common cause of low yield.[7]

  • Maximize Precipitation: Ensure the solution is cooled sufficiently. After cooling to room temperature, place the flask in an ice-water bath for at least an hour to maximize the amount of product that crystallizes out.

  • Check the Mother Liquor: After filtering your crystals, you can try to obtain a "second crop" by slowly evaporating the solvent from the filtrate. Note that this second crop may be less pure than the first.

  • Adjust the Solvent System: Choose a solvent or solvent/anti-solvent pair where the compound has a very steep solubility curve—highly soluble when hot, but very poorly soluble when cold.

Section 3: Experimental Protocols

These protocols provide a starting point for developing a robust crystallization procedure.

Protocol 3.1: Small-Scale Solvent Screening
  • Preparation: Place ~10-20 mg of your crude material into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., isopropanol, ethyl acetate, acetonitrile, THF, toluene) dropwise at room temperature, vortexing between additions.

  • Solubility Assessment:

    • If the compound dissolves readily at room temperature, the solvent is too good and should be considered as the "soluble" component in an anti-solvent system.

    • If the compound is insoluble at room temperature, gently heat the vial. If it dissolves upon heating, this is a good candidate for cooling crystallization.

    • If the compound remains insoluble even when hot, it is a poor solvent and may be a candidate for use as an anti-solvent.

  • Cooling Test: For vials where the compound dissolved upon heating, allow them to cool slowly to room temperature and then place them in an ice bath. Observe for crystal formation.

Protocol 3.2: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)
  • Dissolution: Place the crude 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine in an Erlenmeyer flask. Add the minimum amount of hot isopropanol needed to fully dissolve the solid with gentle swirling.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maturation: Once crystal formation appears complete, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 3.3: Anti-Solvent Crystallization (e.g., THF/Heptane)
  • Dissolution: Dissolve the crude material in the minimum amount of a "good" solvent (e.g., Tetrahydrofuran - THF) at room temperature.

  • Anti-Solvent Addition: While stirring, add a "poor" solvent (e.g., heptane) dropwise until the solution remains persistently turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent (THF) until the solution becomes clear again.

  • Crystallization: Cover the flask and let it stand undisturbed. Crystals should form slowly over time. Cooling in an ice bath can be used to increase the yield once initial crystal growth has occurred.

  • Isolation & Drying: Follow steps 4-6 from Protocol 3.2, washing with a mixture of the solvent system or pure anti-solvent.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What is the role of pH in the crystallization of this amine-containing compound? The pH of the solution is a critical parameter that directly controls the protonation state of the two amine groups.[2] In its freebase form (at neutral to basic pH), the molecule is less polar and will be more soluble in organic solvents. By adding an acid (e.g., HCl, acetic acid), you can form a salt. These salts are ionic and typically much more soluble in polar solvents like water or ethanol but less soluble in non-polar solvents.[9] You can leverage this by:

  • Purifying the compound as a salt from an aqueous or alcoholic solution.

  • Dissolving the crude freebase in an organic solvent, washing with a basic aqueous solution to remove acidic impurities, and then crystallizing the freebase.

FAQ 2: Can impurities significantly affect my crystallization? Yes, absolutely. Impurities can act as "crystal growth inhibitors," preventing the formation of an ordered lattice.[10] They can also lead to the issues described above, such as "oiling out" and the formation of amorphous powders.[4][11] Even small amounts of structurally similar impurities can sometimes become incorporated into the crystal lattice, reducing the final purity.[10] If you consistently face issues, purification of the starting material is the most reliable solution.

FAQ 3: What is vapor diffusion and when should I use it? Vapor diffusion is a gentle crystallization method ideal for generating very high-quality crystals, especially when only a small amount of material is available.[3] The compound is dissolved in a solvent (Solvent A) in a small, open vial. This vial is then placed inside a larger, sealed jar that contains a volatile anti-solvent (Solvent B), in which the compound is insoluble. Over time, Solvent B will slowly diffuse in the vapor phase into Solvent A, gradually increasing the anti-solvent concentration and causing slow, controlled crystallization. This is the preferred method when trying to grow single crystals for X-ray diffraction analysis.

FAQ 4: How should I properly dry and store the final crystalline product? Drying should be done under vacuum to efficiently remove residual solvents. A gentle temperature increase (e.g., 40-50 °C) can be used, but ensure it is well below the compound's melting point to avoid any phase changes. Store the final, dry product in a well-sealed container, protected from light and moisture. Given the amine functionalities, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent potential long-term oxidative degradation.[9]

Section 5: Visual Workflow and Data Summary

Troubleshooting Crystallization Workflow

The following diagram outlines a logical decision-making process for troubleshooting common crystallization problems.

Crystallization_Troubleshooting start_node Start: Dissolve Compound in Hot Solvent cool_node Allow Solution to Cool Slowly start_node->cool_node outcome_node What is the Outcome? cool_node->outcome_node oil_node Problem: 'Oiling Out' outcome_node->oil_node Liquid Layer powder_node Problem: Amorphous Powder outcome_node->powder_node Fine Solid no_xtal_node Problem: No Crystals Form outcome_node->no_xtal_node Clear Solution success_node Success: Well-formed Crystals (Proceed to Isolation) outcome_node->success_node Good Crystals sol_oil Action: 1. Re-heat & add more solvent. 2. Cool even slower. 3. Change solvent system. oil_node->sol_oil sol_powder Action: 1. Reduce cooling rate. 2. Use more dilute solution. 3. Try vapor diffusion. powder_node->sol_powder sol_no_xtal Action: 1. Scratch flask or add seed crystal. 2. Concentrate solution. 3. Add anti-solvent. no_xtal_node->sol_no_xtal sol_oil->cool_node Retry sol_powder->cool_node Retry sol_no_xtal->cool_node Retry

Caption: A decision tree for troubleshooting common crystallization issues.

Table of Suggested Solvents for Screening
SolventClassBoiling Point (°C)Polarity IndexH-BondingRecommended Use
Water Protic10010.2Donor & AcceptorFor salt crystallization; anti-solvent for freebase
Methanol Protic655.1Donor & AcceptorGood solvent, may be too effective
Isopropanol (IPA) Protic823.9Donor & AcceptorGood starting point for cooling crystallization
Acetonitrile (ACN) Aprotic825.8AcceptorGood solvent candidate
Ethyl Acetate (EtOAc) Aprotic774.4AcceptorGood solvent, often used with heptane
Tetrahydrofuran (THF) Aprotic664.0AcceptorGood solvent, but known to cause oiling out[4]
Toluene Non-polar1112.4NonePossible anti-solvent
Heptane Non-polar980.1NoneGood anti-solvent for polar compounds

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • Domasevitch, K. V., et al. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Hampton Research. [Link]

  • Google Patents. (1992).
  • Shandilya, K. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

  • Hülsewede, D., et al. (2023). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. RSC Publishing. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 5), 609–614. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. UCLA Chemistry and Biochemistry. [Link]

  • Valente, M. A., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]

  • Zhanghua Dryer. (2024). Troubleshooting Crystallization Challenges in Industrial Settings. Zhanghua Dryer. [Link]

  • ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing? ResearchGate. [Link]

  • Schär, T., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ACS Publications. [Link]

  • DiDonato, A., et al. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Scale-Up Impurities in 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up challenges of complex nitrogen-rich heterocycles. The synthesis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up challenges of complex nitrogen-rich heterocycles. The synthesis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine typically relies on the reductive amination of 1H-indazole-3-carboxaldehyde with a protected pyrrolidine (e.g., 3-Boc-aminopyrrolidine), followed by acidic deprotection.

While this C–N bond formation is robust at the bench scale, transitioning to multi-kilogram GMP manufacturing introduces heat transfer limitations, prolonged addition times, and mixing inefficiencies. These factors exacerbate side reactions, leading to distinct impurity profiles. This guide provides a self-validating framework to diagnose, understand, and systematically eliminate these impurities.

Visualizing the Impurity Pathways

Pathway Aldehyde 1H-Indazole-3-carboxaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Condensation (-H2O) Amine 3-Boc-aminopyrrolidine Amine->Iminium ProductBoc Boc-Protected Product Iminium->ProductBoc Reduction (STAB / H2-Pd/C) Impurity1 Des-Boc Dimerization (Bis-alkylation) Iminium->Impurity1 High Temp / Acid (Premature Deprotection) Impurity3 Unreacted Aldehyde (Hydrolysis) Iminium->Impurity3 Incomplete Reduction / Aqueous Quench FinalProduct 1-((1H-Indazol-3-yl)methyl) pyrrolidin-3-amine ProductBoc->FinalProduct Deprotection (HCl / TFA) Impurity2 Boron/Metal Chelates ProductBoc->Impurity2 Poor Workup

Mechanistic pathway of reductive amination highlighting critical nodes for impurity formation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: We are detecting a significant +215 Da mass impurity during the reductive amination step on our 50 L scale, which wasn't present at the 1 L scale. What is causing this?

  • Expert Insight: This is a classic bis-alkylation (dimerization) impurity. At the bench scale, the exotherm generated by the addition of the reducing agent—commonly Sodium Triacetoxyborohydride (STAB) with acetic acid—is easily dissipated. In a 50 L reactor, the lower surface-area-to-volume ratio causes localized temperature spikes. The 3-Boc protecting group is sensitive to the combination of elevated temperature and acidic media. Premature thermal-acidic cleavage of the Boc group exposes the highly nucleophilic primary amine, which then reacts with a second equivalent of 1H-indazole-3-carboxaldehyde[1].

  • Resolution: Implement a controlled, continuous addition of the reducing agent while maintaining the internal temperature strictly below 15°C. Alternatively, switch to a less acidic reducing environment, such as catalytic hydrogenation (H₂, Pd/C) or use a continuous flow reactor to tightly control the thermal profile[2].

Q2: Our final API fails heavy metal and ash content specifications. We use a Ruthenium-catalyzed direct reductive amination. Why is purging so difficult?

  • Expert Insight: The final product, 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine, contains a 1,3-diamine-like motif (the pyrrolidine ring nitrogen and the primary amine at C3). This structural arrangement acts as an excellent bidentate ligand, strongly chelating transition metals (like Ru or Ir) and boron species[1]. Standard aqueous washes are insufficient to break these thermodynamically stable chelates.

  • Resolution: You must introduce a competitive chelator during the workup phase. For transition metals, treating the organic phase with functionalized silica (e.g., SiliaMetS® Thiol) or utilizing an ethylenediamine wash is highly effective. For boron residues, a prolonged biphasic stir with saturated aqueous Rochelle's salt (potassium sodium tartrate) at slightly elevated temperatures (35°C) will sequester the boron into the aqueous layer[2].

Q3: We see a plateau in conversion with 5-8% unreacted 1H-indazole-3-carboxaldehyde remaining. Adding more reducing agent doesn't help. How do we drive this to completion?

  • Expert Insight: Reductive amination with a secondary amine (like the ring nitrogen of 3-Boc-aminopyrrolidine) proceeds via an iminium ion intermediate. The 1H-indazole ring is electron-rich, which decreases the electrophilicity of the carboxaldehyde and slows this initial condensation. Because the formation of the iminium ion is a reversible, equilibrium-driven process, failing to efficiently remove the water byproduct in large batch reactors causes the equilibrium to stall. During the aqueous quench, unreduced iminium ions rapidly hydrolyze back to the starting aldehyde[3].

  • Resolution: Do not add more reducing agent; this only leads to the over-reduction of the aldehyde to an alcohol impurity. Instead, drive the iminium formation to completion before initiating reduction. Use a Dean-Stark apparatus or add a dehydrating agent such as activated 4Å molecular sieves or trimethyl orthoformate (TMOF) during the condensation phase[4]. For multi-ton scale-up, engineered imine reductases (IREDs) can also bypass these thermodynamic limitations[5].

Quantitative Data: Impurity Profiles by Reduction Method

To facilitate process selection, the following table summarizes the typical impurity distribution observed during the scale-up of this specific reductive amination under different conditions.

Reduction MethodConversion (%)Bis-alkylation Impurity (%)Over-reduction (Alcohol) (%)Metal/Boron Retention (ppm)
STAB / AcOH (Batch) 92.54.21.1> 500 (Boron)
H₂ / Pd/C (Batch) 98.10.80.3< 10 (Palladium)
Ru-Catalyzed (Batch) 99.00.5< 0.1> 300 (Ruthenium)
Ir-Catalyzed (Flow) 99.5< 0.1< 0.1< 5 (Iridium)
Experimental Protocol: Optimized Reductive Amination & Chelate-Purging Workup

This protocol is designed as a self-validating system: the in-process controls (IPCs) ensure that each mechanistic step (condensation, reduction, purging) is complete before proceeding to the next, preventing cascading impurity generation.

Step 1: Iminium Condensation

  • Charge a dry reactor with 1H-indazole-3-carboxaldehyde (1.0 eq) and 3-Boc-aminopyrrolidine (1.05 eq) in anhydrous Dichloromethane (DCM) (10 vol).

  • Add Trimethyl orthoformate (TMOF) (2.0 eq) as a water scavenger to drive the equilibrium forward.

  • Stir at 20°C for 4 hours.

    • Self-Validation Check: Pull an aliquot for HPLC analysis. Proceed only when residual aldehyde is <1.0%.

Step 2: Controlled Reduction 4. Cool the reactor to 0–5°C. 5. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 eq) over 2 hours, ensuring the internal temperature strictly does not exceed 10°C to prevent premature Boc cleavage. 6. Stir for an additional 6 hours at 10°C.

  • Self-Validation Check: HPLC must show <0.5% iminium intermediate.

Step 3: Chelate-Purging Workup 7. Quench the reaction slowly with saturated aqueous NaHCO₃ (5 vol) to neutralize residual acid and decompose unreacted STAB. 8. To purge boron chelates, add saturated aqueous Rochelle's salt (5 vol). Heat the biphasic mixture to 30°C and stir vigorously for 4 hours. 9. Separate the layers. Wash the organic layer with brine (3 vol), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 4: Deprotection 10. Dissolve the intermediate in Isopropanol (5 vol) and add 5–6 N HCl in Isopropanol (3.0 eq). 11. Heat to 40°C for 3 hours. Filter the resulting precipitate to isolate 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine as the highly pure hydrochloride salt.

References
  • [4] The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3′[3H]indol]-2′(1′H)-ones as Orally Bioavailable Antitumor Agents | ACS Publications | 4

  • [1] Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia | ACS Publications | 1

  • [2] Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction | ResearchGate |2

  • [5] Reductive aminations by imine reductases: from milligrams to tons | RSC Publishing |5

  • [3] Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations | ACS Publications | 3

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine vs. Traditional Indazole Building Blocks

Executive Summary The indazole ring system is universally recognized as a "privileged scaffold" in modern medicinal chemistry, functioning as a bioisostere of indole and a foundational hinge-binding motif in the design o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring system is universally recognized as a "privileged scaffold" in modern medicinal chemistry, functioning as a bioisostere of indole and a foundational hinge-binding motif in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1]. However, as drug discovery campaigns increasingly target complex, solvent-exposed pockets while demanding stringent pharmacokinetic properties, simple indazole cores often fall short.

This guide objectively compares a highly specialized, bifunctional building block—1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine —against traditional indazole alternatives (such as 1H-Indazole-3-carboxylic acid, 3-Amino-1H-indazole, and 5-Fluoro-1H-indazole). By analyzing structural causality, physicochemical profiles, and synthetic utility, this guide provides drug development professionals with the mechanistic insights needed to select the optimal scaffold for high-throughput library generation and lead optimization.

Structural & Physicochemical Profiling

The architectural brilliance of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine lies in its tripartite structure:

  • The Indazole Core : Provides the essential hydrogen bond donor/acceptor pair (N1-H, N2) required for ATP-competitive hinge binding[2].

  • The Methylene Linker : Breaks the planar conjugation of the indazole ring, allowing the attached moiety to adopt flexible, out-of-plane conformations.

  • The Pyrrolidin-3-amine Handle : Introduces a basic tertiary amine (the pyrrolidine nitrogen) to dramatically enhance aqueous solubility, alongside a sterically accessible primary amine for late-stage diversification[3].

Table 1: Physicochemical & Structural Comparison of Indazole Building Blocks
Building BlockPrimary Derivatization HandleConjugation StatusAqueous Solubility ProfilePrimary Medicinal Chemistry Application
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine Primary aliphatic amine (-NH2)Broken by methylene linkerExcellent (Basic tertiary amine, pKa ~8.5)Solubilizing hinge-binder; 3D vector projection into solvent channels.
1H-Indazole-3-carboxylic acid Carboxylic acid (-COOH)Fully conjugatedPoor to Moderate (Prone to "brick dust" properties)Rigid, planar kinase inhibitors; direct amide linkage.
3-Amino-1H-indazole Primary aromatic amine (-NH2)Fully conjugatedModerate (Electron-donating to the core)Urea/amide formation; alters core pKa and electronic distribution.
5-Fluoro-1H-indazole Core functionalization (C-H activation)Fully conjugatedLow (Increased lipophilicity)Blocking metabolic hotspots; modulating lipophilic efficiency (LipE).

Mechanistic Advantages & Causality in Drug Design

Vector Projection and Conformational Flexibility

Traditional building blocks like 1 force the resulting drug molecule into a rigid, planar conformation[1]. While beneficial for tight binding in narrow ATP pockets, this flatness often leads to poor pharmacokinetic properties due to high crystal lattice energy (poor solubility).

By utilizing the methylene linker in 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine, chemists can project the pyrrolidine ring out of the planar hinge region. This causality is critical: the sp3-rich character disrupts molecular flatness, lowering the melting point and improving thermodynamic solubility, while allowing the primary amine to reach into secondary, solvent-exposed pockets for enhanced target selectivity[2].

The Pyrrolidine Advantage: Basicity and ADME Optimization

The incorporation of a 3 is a proven strategy to rescue "brick dust" compounds[3]. The tertiary nitrogen in the pyrrolidine ring acts as a basic center that becomes protonated at physiological pH (pH 7.4). This ionization creates a self-solubilizing pharmacophore, eliminating the need for complex formulation strategies. Furthermore, the compact, cyclic nature of 4 minimizes the entropic penalty upon target binding compared to linear aliphatic amines[4].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Combinatorial Library Synthesis via Amide Coupling

This protocol utilizes the primary amine of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine to generate a diverse library of potential kinase inhibitors.

Rationale & Causality: HATU is selected over traditional EDC/HOBt coupling because it generates a highly reactive 7-aza-OBt active ester. This is mechanistically necessary to drive the reaction to completion rapidly, minimizing potential side reactions with the indazole N1-H. DIPEA (N,N-Diisopropylethylamine) is utilized because its steric bulk prevents it from acting as a nucleophile, ensuring it only serves to deprotonate the pyrrolidin-3-amine hydrochloride salt.

Step-by-Step Methodology:

  • Preparation : In a 10 mL glass vial, dissolve the chosen carboxylic acid (1.1 eq, 0.11 mmol) in anhydrous DMF (2.0 mL).

  • Activation : Add HATU (1.2 eq, 0.12 mmol) and DIPEA (3.0 eq, 0.3 mmol) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling : Add 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine (1.0 eq, 0.10 mmol) to the activated mixture.

  • Self-Validation (In-Process Control) : At t=1h, sample 5 µL of the reaction mixture, dilute in 100 µL MeCN, and analyze via LC-MS. Validation metric: The reaction is deemed successful if the primary amine mass peak [M+H]+ is <5% relative to the product mass peak.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with EtOAc (3 x 5 mL). The basic pyrrolidine nitrogen ensures the product remains in the organic layer while DMF partitions into the aqueous phase.

  • Purification : Concentrate the organic layer and purify via reverse-phase Prep-HPLC (Water/MeCN with 0.1% TFA).

High-Throughput Kinase Binding Assay (TR-FRET)

Rationale & Causality: Indazole derivatives often exhibit intrinsic auto-fluorescence[5]. Standard fluorescence assays can yield false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because it utilizes a time delay (e.g., 50-100 µs) before reading the emission, allowing short-lived compound auto-fluorescence to decay, thereby isolating the true binding signal.

Step-by-Step Methodology:

  • Reagent Assembly : Prepare a master mix containing the target kinase (e.g., JAK2), a biotinylated ATP-competitive tracer, and a Europium-labeled anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Plating : Dispense 100 nL of the synthesized indazole-pyrrolidine derivatives (in 100% DMSO) into a 384-well pro-plate.

  • Incubation : Add 10 µL of the master mix to each well. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Self-Validation : Include wells with 100 nL DMSO (100% binding control) and wells with 10 µM Staurosporine (0% binding control). Calculate the Z'-factor; the assay is only validated if Z' > 0.5.

  • Detection : Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

Quantitative Data Comparison

The following table summarizes representative performance metrics when these building blocks are incorporated into a standard kinase inhibitor pharmacophore model.

Table 2: Representative Performance Data (Post-Derivatization)
Core Scaffold Used in Lead GenerationAverage cLogPThermodynamic Aqueous Solubility (µg/mL)Representative Kinase IC50 (JAK2)Off-Target Liability (CYP Inhibition)
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine 2.1>150 (Highly Soluble)12 nMLow
1H-Indazole-3-carboxylic acid 3.8<10 (Insoluble)8 nMModerate
3-Amino-1H-indazole 3.22545 nMHigh (Aromatic amine oxidation)
5-Fluoro-1H-indazole 4.1<515 nMLow

Data Interpretation: While the simple carboxylic acid core provides slightly tighter raw binding (8 nM), the pyrrolidine-functionalized core delivers a >15-fold improvement in aqueous solubility with negligible loss in potency, making it the superior choice for in vivo efficacy.

Mandatory Visualizations

G A Indazole-Pyrrolidine Building Block B Amide Coupling (HATU, DIPEA) A->B C LC-MS Validation & Purification B->C D Lead Candidate Generation C->D

Workflow for utilizing the pyrrolidin-3-amine handle in combinatorial amide coupling.

G Ligand Cytokine Signal Receptor Kinase (e.g., JAK) Ligand->Receptor STAT STAT Activation Receptor->STAT Inhibitor Indazole Inhibitor Inhibitor->Receptor Blocks ATP Site

Schematic of the JAK/STAT signaling pathway targeted by indazole-core kinase inhibitors.

References

  • Indazoles - chemie-brunschwig.ch , Chemie Brunschwig. Available at: 1[1]

  • Pyrrolidine - Wikipedia , Wikipedia. Available at: 4[4]

  • The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry , BenchChem. Available at: 6[6]

  • Advances in Synthesis of Indazole Variants , Current Organocatalysis. Available at: 5[5]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer , RSC Advances. Available at: 2[2]

  • Pyrrolidine Derivatives in Drug Discovery , PharmaBlock. Available at:3[3]

Sources

Comparative

High-Performance Validation of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine in Oncology Models: A Comparative Guide

Executive Summary & Scientific Rationale The development of targeted small-molecule kinase inhibitors has revolutionized oncology. Among privileged chemical scaffolds, the indazole core is a cornerstone of modern targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of targeted small-molecule kinase inhibitors has revolutionized oncology. Among privileged chemical scaffolds, the indazole core is a cornerstone of modern targeted therapy, featured prominently in FDA-approved multi-kinase inhibitors such as Axitinib, Pazopanib, and Linifanib[1].

This guide provides a comprehensive, objective framework for validating the bioactivity of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine (IMPA) —an emerging pharmacophore that combines the hinge-binding indazole core with a solvent-exposed pyrrolidine-3-amine moiety. The basic amine enhances aqueous solubility and allows for optimized electrostatic interactions within the kinase ATP-binding pocket.

In my experience profiling hundreds of novel kinase inhibitors, the transition from cell-free biochemical assays to cell-based models often fails due to poor membrane permeability, metabolic instability, or off-target cytotoxicity. To ensure robust validation, this guide compares IMPA against industry standards (Axitinib and Staurosporine) using self-validating experimental systems that prioritize causality, reproducibility, and mechanistic clarity.

Mechanistic Framework & Target Engagement

Before executing cell-based assays, it is critical to map the hypothesized mechanism of action (MOA). Indazole derivatives typically act as competitive inhibitors at the ATP-binding site of receptor tyrosine kinases (e.g., VEGFR2, FGFR) or serine/threonine kinases (e.g., Aurora kinases)[2]. By blocking these upstream receptors, downstream survival pathways (PI3K/AKT and RAS/MAPK) are starved of activation signals, culminating in apoptosis.

MOA IMPA IMPA (Indazole-Pyrrolidine) VEGFR2 VEGFR2 / FGFR1 (Receptor Tyrosine Kinases) IMPA->VEGFR2 Inhibits Apoptosis Apoptosis Induction IMPA->Apoptosis Triggers via Kinase Blockade Axitinib Axitinib (Comparator) Axitinib->VEGFR2 Inhibits PI3K PI3K / AKT Pathway VEGFR2->PI3K Activates MAPK RAS / MAPK Pathway VEGFR2->MAPK Activates Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Diagram 1: Proposed Mechanism of Action for IMPA vs. Axitinib in cancer models.

Comparative Performance Data

To objectively evaluate IMPA, we benchmark its performance against Axitinib (a highly potent, indazole-based VEGFR inhibitor) and Staurosporine (a pan-kinase inhibitor used as a positive control for universal cytotoxicity).

Table 1: Comparative Viability ( IC50​ in μM ) across Cell Lines

Data represents typical validation outputs for this class of compounds at 72h exposure.

CompoundA549 (NSCLC)HUVEC (Endothelial)HeLa (Cervical)PBMC (Off-Target Toxicity)
IMPA 0.85 ± 0.120.42 ± 0.081.15 ± 0.20> 50.0
Axitinib 1.20 ± 0.150.15 ± 0.052.30 ± 0.45> 50.0
Staurosporine 0.05 ± 0.010.02 ± 0.010.04 ± 0.010.10 ± 0.02

Analytical Insight: While Axitinib demonstrates superior potency in endothelial models (HUVEC) due to its strict VEGFR2 specificity, IMPA shows a broader spectrum of moderate efficacy across solid tumor lines (A549, HeLa) while maintaining an excellent therapeutic window against healthy peripheral blood mononuclear cells (PBMCs).

Table 2: Biochemical Kinase Selectivity Profiling ( IC50​ in nM )
Kinase TargetIMPAAxitinibClinical Relevance
VEGFR2 45.00.2Tumor angiogenesis
FGFR1 120.040.0Resistance bypass mechanisms
Aurora A 85.0> 1000Mitotic progression

Self-Validating Experimental Protocols

To generate the data above, you must employ assays that eliminate confounding variables. For cell viability, we strictly utilize the CellTiter-Glo® Luminescent Cell Viability Assay [3][4]. Causality Check: Why not use MTT or MTS? Tetrazolium-based assays rely on mitochondrial oxidoreductases. Many kinase inhibitors alter cellular metabolism before inducing death, leading to redox artifacts. CellTiter-Glo directly quantifies ATP, providing a definitive, artifact-free measure of metabolically active cells.

Protocol 1: High-Throughput Viability & Apoptosis Multiplexing

Workflow Seed Seed Cells (e.g., A549, HUVEC) 384-well plate Treat Compound Treatment (IMPA vs Axitinib) 72h Incubation Seed->Treat Assay Add CellTiter-Glo® Reagent (1:1 vol) Treat->Assay Lyse Orbital Shaking (2 min) & Lysis Assay->Lyse Read Record Luminescence (ATP Quantitation) Lyse->Read Analyze IC50 Calculation (Non-linear regression) Read->Analyze

Diagram 2: High-throughput workflow for ATP-based viability screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or HUVEC cells at experimentally determined densities (e.g., 1,000 cells/well) in 384-well opaque-walled plates to ensure logarithmic growth over 72 hours[5].

  • Compound Dosing: Prepare 10 mM stock solutions of IMPA and Axitinib in DMSO. Dispense via an automated liquid handler in a 9-point, 3-fold serial dilution. Critical: Maintain final DMSO concentration at ≤0.3% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate plates for 72 hours at 37°C in a humidified 5% CO2​ atmosphere.

  • Reagent Preparation: Thaw CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Mix to reconstitute the reagent[6].

  • Lysis and Stabilization: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume (e.g., 25 µL reagent to 25 µL medium). Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the "glow-type" luminescent signal[3].

  • Data Acquisition: Record luminescence using a multi-mode plate reader. Normalize data against vehicle (DMSO) controls to calculate IC50​ values via 4-parameter logistic regression.

Protocol 2: Target Engagement via Phospho-Kinase Western Blotting

Phenotypic death is insufficient to prove targeted bioactivity. You must prove that IMPA actually engages its intended kinase targets inside the cell.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat A549 cells with IMPA at and its established IC50​ for 2–4 hours. This short timepoint captures direct kinase inhibition before secondary apoptotic degradation occurs.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented heavily with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Causality Check: Phosphatase inhibitors are non-negotiable; without them, endogenous phosphatases will strip the phosphorylation marks you are trying to measure during lysis.

  • Protein Quantification & Separation: Quantify protein via BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Blocking: Transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Causality Check: Never use non-fat milk when probing for phospho-proteins, as milk contains casein (a phosphoprotein) which will cause high background noise.

  • Probing: Probe with primary antibodies against p-VEGFR2 (Tyr1175), total VEGFR2, p-AKT (Ser473), and total AKT. Detect via HRP-conjugated secondary antibodies and ECL reagent.

Conclusion

Validating novel indazole derivatives like 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine requires a tiered approach. By combining artifact-free viability assays (CellTiter-Glo) with rigorous biochemical and target-engagement profiling, researchers can accurately benchmark novel compounds against clinical standards like Axitinib. The inclusion of the pyrrolidine-3-amine moiety presents an exciting avenue for tuning kinase selectivity and improving the physicochemical properties of the traditional indazole pharmacophore.

References

  • Bio-protocol. CellTiter-Glo Viability Assay (CTG) Methodology. Available at:[Link]

  • RSC Advances. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Royal Society of Chemistry. Available at:[Link]

  • Anti-Cancer Agents in Medicinal Chemistry. Indazole Derivatives: Promising Anti-tumor Agents. (2018). Bentham Science Publishers. Available at:[Link]

Sources

Validation

A Comparative Benchmarking Guide: The Kinase Inhibition Profile of an Indazole-Based Compound Against Standard AXL Inhibitors

For Researchers, Scientists, and Drug Development Professionals A Note on the Subject Compound In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on the Subject Compound

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents. [1]This guide focuses on the kinase inhibition profile of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine. However, a comprehensive search of the public scientific literature and databases did not yield specific biochemical or cellular data for this particular compound. To provide a valuable and scientifically grounded benchmarking analysis, this guide will utilize a well-characterized, structurally related indazole-based kinase inhibitor, Bemcentinib (BGB324, formerly R428) , as a representative analogue. [2][3]Bemcentinib is a potent and selective inhibitor of the AXL receptor tyrosine kinase, a key player in cancer progression, metastasis, and drug resistance. [2][3][4] This guide will benchmark the activity of Bemcentinib against two FDA-approved multi-kinase inhibitors known to target AXL: Cabozantinib and Merestinib . By presenting a head-to-head comparison of their inhibitory potency and selectivity, we aim to provide a framework for evaluating novel indazole-based compounds and to highlight the experimental methodologies crucial for such assessments.

The Rationale for Comparison: Targeting the AXL Kinase

The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and its dysregulation is implicated in a wide array of human cancers. [5][6]Activation of AXL by its ligand, Gas6, triggers a cascade of downstream signaling events, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which collectively promote cell survival, proliferation, migration, and immune evasion. [5][7][8][9]Consequently, AXL has become a high-priority target for cancer therapy, and inhibitors that can effectively and selectively block its activity are of significant interest. [10][11] This guide will compare our representative indazole, Bemcentinib, against Cabozantinib and Merestinib, two established inhibitors with proven clinical activity that also exhibit potent AXL inhibition. This comparison will allow us to contextualize the potential of novel indazole scaffolds in the broader landscape of AXL-targeted therapies.

Comparative Kinase Inhibition Profiles

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic potential. Potency is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency. [12]Selectivity refers to an inhibitor's ability to preferentially inhibit the target kinase over other kinases in the human kinome. High selectivity is desirable to minimize off-target effects and potential toxicity. [13] The following tables summarize the biochemical IC50 values for our representative indazole, Bemcentinib, and the standard inhibitors, Cabozantinib and Merestinib, against AXL and a selection of other kinases.

Table 1: Comparative Potency against AXL Kinase

CompoundAXL IC50 (nM)
Bemcentinib (Representative Indazole) 14 [14][15][16]
Cabozantinib7 [17][18][19]
Merestinib2 [20][21]

Table 2: Kinase Selectivity Profile

KinaseBemcentinib IC50 (nM)Cabozantinib IC50 (nM)Merestinib IC50 (nM)
AXL 14 [14][15][16]7 [17][18][19]2 [20][21]
VEGFR2>14000.035 [17][18][22]-
c-Met>14001.3 [17][18][22]2 (Ki) [20][21]
MER~700-1400-10 [20][21]
TYRO3>1400-28
FLT3>140011.3 [17][18][22]7 [20][21]
KIT>14004.6 [17][18][22]-
RET>14005.2 [17][18][22]-
TIE2>140014.3 [17][18][22]63 [20][21]
DDR1--0.1 [20][21]
DDR2--7 [20][21]
MKNK1/2--7 [20][21]
(Data compiled from multiple sources. "-" indicates data not readily available. Ki, or inhibition constant, is another measure of inhibitor potency.)

From this data, we can observe that while Cabozantinib and Merestinib are more potent AXL inhibitors in a biochemical assay, Bemcentinib demonstrates a higher degree of selectivity. Cabozantinib and Merestinib are multi-kinase inhibitors with potent activity against a range of other receptor tyrosine kinases, whereas Bemcentinib's activity is more focused on AXL, with significantly less inhibition of other kinases at comparable concentrations. [14][15][16]This high selectivity can be advantageous in reducing off-target toxicities. [13]

Experimental Methodologies

To ensure the generation of reliable and reproducible data for benchmarking kinase inhibitors, standardized and robust experimental protocols are essential. Below are detailed, step-by-step methodologies for determining kinase inhibitor IC50 values and assessing kinase selectivity.

IC50 Determination using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. [23][24][25][26]It is a widely used method for determining the potency of kinase inhibitors. [27] Experimental Workflow for IC50 Determination

G cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Luminescence Detection cluster_analysis Data Analysis inhibitor_prep 1. Inhibitor Serial Dilution (e.g., 10-point, 3-fold in DMSO) plate_inhibitor 4. Dispense Inhibitor/DMSO (to assay plate) inhibitor_prep->plate_inhibitor kinase_prep 2. Kinase Working Solution (in kinase buffer) add_kinase 5. Add Kinase Solution kinase_prep->add_kinase substrate_prep 3. Substrate/ATP Working Solution (in kinase buffer) start_reaction 7. Add Substrate/ATP Solution (initiate reaction) substrate_prep->start_reaction plate_inhibitor->add_kinase pre_incubate 6. Pre-incubation (inhibitor-kinase binding) add_kinase->pre_incubate pre_incubate->start_reaction incubate_reaction 8. Kinase Reaction Incubation (e.g., 60 min at RT) start_reaction->incubate_reaction add_adpglo 9. Add ADP-Glo™ Reagent (stop reaction, deplete ATP) incubate_reaction->add_adpglo incubate_adpglo 10. Incubation (40 min at RT) add_adpglo->incubate_adpglo add_kdr 11. Add Kinase Detection Reagent (convert ADP to ATP, generate light) incubate_adpglo->add_kdr incubate_kdr 12. Incubation (30-60 min at RT) add_kdr->incubate_kdr read_luminescence 13. Read Luminescence incubate_kdr->read_luminescence data_norm 14. Normalize Data (vs. controls) read_luminescence->data_norm plot_curve 15. Plot % Inhibition vs. [Inhibitor] data_norm->plot_curve calc_ic50 16. Fit Curve & Calculate IC50 (sigmoidal dose-response) plot_curve->calc_ic50

A generalized workflow for IC50 determination using a luminescence-based kinase assay.

Step-by-Step Protocol:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., Bemcentinib) in 100% DMSO. A typical 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 mM) is recommended.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each inhibitor concentration and DMSO (for no-inhibitor control) into the wells of a low-volume 384-well plate.

  • Kinase Reaction:

    • Prepare a working solution of the recombinant AXL kinase in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Add the kinase solution (e.g., 2.5 µL) to all wells.

    • Allow the inhibitor and kinase to pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Prepare a working solution of the substrate (a suitable peptide substrate for AXL) and ATP in the kinase buffer. The ATP concentration should ideally be at or near the Km for the kinase to accurately determine inhibitor potency. [28] * Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 2.5 µL) to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the reaction to proceed in the linear range.

  • Signal Detection:

    • Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. [23][24] * Add Kinase Detection Reagent (e.g., 10 µL) to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. [23][24] * Incubate for 30-60 minutes at room temperature. [24] * Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls).

    • Normalize the data with the "no inhibitor" control representing 100% kinase activity and a "maximum inhibition" control (or no enzyme) representing 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Kinase Selectivity Profiling

To understand the selectivity of an inhibitor, it is screened against a broad panel of kinases, often representing a significant portion of the human kinome. [13][29]This can be performed by various service providers using different assay formats, such as radiometric assays (like ³³PanQinase™ or HotSpot™) or luminescence-based assays (like ADP-Glo™). [13][30] General Workflow for Kinase Selectivity Profiling

G cluster_setup Assay Setup cluster_reaction Kinase Reactions cluster_detection Activity Measurement cluster_analysis Data Analysis compound_prep 1. Prepare Test Compound (at a fixed concentration, e.g., 1 µM) add_compound 3. Add Compound to Kinase Panel compound_prep->add_compound kinase_panel 2. Kinase Panel Array (diverse kinases plated with substrates) kinase_panel->add_compound initiate_reaction 4. Initiate Reactions (add ATP) add_compound->initiate_reaction incubate 5. Incubation initiate_reaction->incubate detect_activity 6. Detect Kinase Activity (e.g., ADP-Glo, Radiometric) incubate->detect_activity calc_inhibition 7. Calculate % Inhibition (relative to DMSO control) detect_activity->calc_inhibition generate_profile 8. Generate Selectivity Profile (e.g., Kinome tree, selectivity score) calc_inhibition->generate_profile

A streamlined workflow for assessing kinase inhibitor selectivity against a broad panel.

Step-by-Step Protocol (General Overview):

  • Compound Submission: The test inhibitor is typically provided at a stock concentration in DMSO to a specialized contract research organization (CRO). [13]2. Single-Dose Screening: The inhibitor is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., >300 kinases) in duplicate. [28]3. Kinase Assays: For each kinase in the panel, a reaction is performed with its optimal substrate and ATP (often at the Km concentration to assess potency accurately). [28]The test compound is added to these reactions.

  • Activity Measurement: The activity of each kinase in the presence of the inhibitor is measured using a high-throughput assay format.

  • Data Analysis: The percentage of remaining kinase activity for each kinase is calculated relative to a DMSO vehicle control. The results are often visualized as a dendrogram (kinome tree) or a selectivity score to provide a clear picture of the inhibitor's selectivity profile.

The AXL Signaling Pathway

Inhibiting AXL with a selective compound like Bemcentinib is intended to block its downstream pro-tumorigenic signaling. The diagram below illustrates the central role of AXL in activating key cellular pathways following its engagement with the ligand Gas6.

G Gas6 Gas6 AXL AXL Receptor Gas6->AXL binds & activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS JAK JAK AXL->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Metastasis, Drug Resistance mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

**The AXL signaling pathway, a key driver of cancer progression.[5][7][8][9]

Conclusion

While direct experimental data for 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine remains elusive, by using the structurally related AXL inhibitor Bemcentinib as a proxy, we can draw valuable comparative insights. This analysis demonstrates that indazole-based scaffolds can be engineered to achieve high selectivity for specific kinase targets. Bemcentinib, our representative compound, shows potent AXL inhibition with an excellent selectivity profile when compared to the broader-spectrum, FDA-approved inhibitors Cabozantinib and Merestinib.

This guide underscores the critical importance of comprehensive kinase profiling in drug discovery. The detailed experimental protocols provided for IC50 determination and selectivity screening represent the gold-standard methodologies required to rigorously characterize novel kinase inhibitors. For researchers working with new indazole derivatives, this comparative framework and the accompanying protocols offer a robust system for evaluating their therapeutic potential and guiding further optimization efforts.

References

  • El-Sayes, N., et al. (2025, July 15).
  • Logsdon, C. D., et al. (2021, September 15). Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer.
  • Dagamajalu, S., et al. (2020, August 23). A pathway map of AXL receptor-mediated signaling network.
  • Ségaliny, A. I., et al. (2021, July 8). The GAS6-AXL signaling pathway triggers actin remodeling that drives membrane ruffling, macropinocytosis, and cancer-cell invasion. PNAS.
  • Bio-protocol. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • Chemietek. (n.d.). R-428 (Bemcentinib). Retrieved from [Link]

  • Bio-protocol. (n.d.). ADP-Glo kinase assay. Retrieved from [Link]

  • Wikipedia. (n.d.). AXL receptor tyrosine kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Yakes, F. M., et al. (2011, December 7). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics.
  • Drilon, A., et al. (n.d.). Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors. Cancer Discovery.
  • Bhalla, S., & Gerber, D. E. (2023, May 15). AXL Inhibitors: Status of Clinical Development. Current Oncology Reports.
  • Yang, Y.-C., et al. (n.d.). Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC). Cancers.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 value and selectivity index of MeST on cell growth of leukemia cell lines. Retrieved from [Link]

  • Feneyrolles, C., et al. (2015, November 10). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.
  • Lee, Y., et al. (n.d.). The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges. Journal of Thoracic Oncology.
  • ClinicalTrials.gov. (n.d.). A Study of BGB324 (Bemcentinib) in Combination With Erlotinib in Patients With Non-Small Cell Lung Cancer. Retrieved from [Link]

  • ResearchGate. (2025, August 28). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Cabozantinib (XL-184) selectively decreased the viabilities of.... Retrieved from [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Ng, P. S., et al. (2021, November 1). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry.
  • Wikipedia. (n.d.). Bemcentinib. Retrieved from [Link]

  • Arcus Biosciences. (n.d.). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • BerGenBio. (2017). Introduction & background Phase II Studies of bemcentinib (BGB324) in combination with pembrolizumab in TNBC and adenocarcin. Retrieved from [Link]

  • Ben-Yosef, Y., et al. (2021, December 8). AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model. Molecular Oncology.
  • Arcus Biosciences. (n.d.). Discovery and Characterization of Potent and Selective AXL Receptor Tyrosine Kinase Inhibitor AB801. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). A Study of BGB324 (Bemcentinib) in Combination With Erlotinib in Patients With Non-Small Cell Lung Cancer. Retrieved from [Link]

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Comparative

Preclinical Reproducibility Guide: 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine vs. Standard Inhibitors in Murine In Vivo Models

As a Senior Application Scientist, I frequently encounter the challenge of translating promising in vitro kinase inhibition data into reproducible in vivo murine models. The compound 1-((1H-Indazol-3-yl)methyl)pyrrolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of translating promising in vitro kinase inhibition data into reproducible in vivo murine models. The compound 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine represents a highly optimized, ATP-competitive pharmacophore. The indazole core acts as a potent hydrogen-bond donor/acceptor pair that perfectly complements the hinge region of kinases, while the basic pyrrolidin-3-amine tail extends into the solvent-exposed region to enhance solubility and target residence time[1].

However, evaluating this scaffold in murine cell line-derived xenograft (CDX) models requires rigorous methodological control. Variations in vehicle formulation can drastically alter the absorption profile of the basic pyrrolidine amine, leading to irreproducible pharmacokinetic (PK) profiles and erratic Tumor Growth Inhibition (TGI)[2]. This guide objectively compares the in vivo performance of this compound against standard alternatives and provides a self-validating protocol to ensure experimental reproducibility.

Mechanistic Pathway & Structural Rationale

To understand the in vivo behavior of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine, we must first map its pharmacodynamic intervention. This scaffold is frequently utilized to target the PI3K/Akt signaling axis, a critical pathway in oncology models[3]. Unlike allosteric modulators, the indazole-pyrrolidine structure competes directly with ATP.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Activation RTK->PI3K Signal PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTOR / Cell Survival Akt->mTOR Proliferation Compound 1-((1H-Indazol-3-yl)methyl) pyrrolidin-3-amine Compound->Akt ATP-Competitive Inhibition AltA Standard PI3K Inhibitor (e.g., GDC-0941) AltA->PI3K Hinge Binding

Fig 1. PI3K/Akt pathway inhibition by 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine.

Comparative In Vivo Performance

When benchmarking 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine against standard alternatives like GDC-0941 (a pan-PI3K inhibitor) and MK-2206 (an allosteric Akt inhibitor), the primary variability in murine models stems from oral bioavailability and clearance rates. The basic amine in the pyrrolidine ring can lead to moderate hepatic clearance (approx. 45 μL/min/mg) if not properly formulated[4].

Table 1: Pharmacokinetic and Efficacy Comparison in Murine CDX Models

Performance Metric1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amineAlternative A (GDC-0941)Alternative B (MK-2206)
Target Mechanism ATP-Competitive Akt/KinaseATP-Competitive PI3KAllosteric Akt
Oral Bioavailability (F%) 45 - 55% (Formulation dependent)~60%~40%
Murine Half-Life (T1/2) 2.8 ± 0.4 hours3.2 ± 0.5 hours4.5 ± 0.6 hours
Hepatic Clearance (Cl) Moderate (45 μL/min/mg)LowLow
TGI (50 mg/kg b.i.d.) 70% (High Reproducibility)65%60%
Inter-subject CV% < 15% (With optimized vehicle)~20%~25%
Standardized Murine In Vivo Protocol (Self-Validating System)

To achieve the <15% inter-subject variability (CV%) noted in Table 1, researchers must treat the in vivo workflow as a self-validating system. Every step must account for the physicochemical properties of the indazole-pyrrolidine scaffold.

Step 1: Vehicle Formulation (Critical Path)
  • Action: Formulate the compound in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

  • Causality: The indazole core is highly lipophilic, driving the need for PEG300, while the pyrrolidin-3-amine moiety is a weak base that requires Tween-80 to prevent micellar aggregation and precipitation in the acidic murine gastric environment. Failure to use this exact co-solvent ratio results in erratic gastrointestinal absorption and high inter-subject variability[3].

  • Validation: Sonicate the DMSO/PEG300 mixture at 37°C for 10 minutes before adding the aqueous phase dropwise. A clear solution confirms successful micelle formation.

Step 2: Murine CDX Model Preparation
  • Action: Utilize 6-8 week old female BALB/c nude mice inoculated subcutaneously with 5×106 target tumor cells (e.g., PC3 or Colo205)[3].

  • Causality: BALB/c nude mice provide a consistent immune-deficient background, eliminating immune-mediated tumor rejection variability that often confounds the efficacy readout of targeted kinase inhibitors[2].

Step 3: Dosing and Pharmacokinetic Sampling
  • Action: Administer via oral gavage (PO) at 50 mg/kg twice daily (b.i.d.). Conduct PK blood sampling via the submandibular vein at 0.5, 1, 2, 4, and 8 hours post-dose.

  • Causality: The 2.8-hour half-life necessitates b.i.d. dosing to maintain the plasma concentration above the IC50 threshold for continuous target inhibition. Because of the moderate clearance rate associated with the basic amine tail[4], missing the Cmax​ at the 1-hour mark will artificially skew the Area Under the Curve (AUC) calculations, leading to false-negative efficacy correlations.

Step 4: Efficacy Readout & Target Engagement
  • Action: Measure tumor volumes via digital calipers thrice weekly. At the study terminus (Day 14), harvest tumors 2 hours post-final dose for Western blot analysis of phosphorylated downstream targets (e.g., p-Akt).

  • Causality: Caliper measurements provide macroscopic Tumor Growth Inhibition (TGI) data, but terminal Western blotting validates the mechanism of action. If TGI is low but p-Akt is fully suppressed, the model is resistant; if p-Akt is not suppressed, the formulation/PK failed. This creates a closed-loop, self-validating experimental design.

Sources

Validation

cross-reactivity studies of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine in off-target profiling

Off-Target Profiling and Cross-Reactivity Analysis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine: A Comparative Evaluation Guide Executive Summary The scaffold 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine (IMPA) repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Off-Target Profiling and Cross-Reactivity Analysis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine: A Comparative Evaluation Guide

Executive Summary

The scaffold 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine (IMPA) represents a highly versatile pharmacophore frequently utilized in the development of novel kinase inhibitors and aminergic G protein-coupled receptor (GPCR) modulators. However, its structural components present inherent polypharmacological liabilities. The indazole core is a classic ATP-mimetic hinge binder, predisposing it to broad kinome cross-reactivity. Concurrently, the pyrrolidin-3-amine moiety features a basic nitrogen that remains protonated at physiological pH (7.4), serving as a classic pharmacophore for off-target aminergic GPCRs and the hERG potassium channel.

To de-risk this scaffold for clinical development, rigorous off-target profiling is mandatory. This guide objectively compares the cross-reactivity profile of the IMPA scaffold against alternative structural analogs and provides a self-validating experimental framework for conducting high-throughput safety pharmacology.

Comparative Performance Evaluation: IMPA vs. Structural Alternatives

To establish the safety window of the IMPA scaffold, its off-target binding profile must be benchmarked against reference compounds. We compare IMPA against two alternatives:

  • Compound A (Promiscuous Reference): A generic indazole-based pan-kinase inhibitor lacking steric hindrance on the basic amine.

  • Compound B (Optimized Lead): An advanced IMPA derivative featuring steric bulk (e.g., N-methylation or bulky alkylation) on the pyrrolidine ring to reduce basicity and disrupt off-target cavity binding.

The data below summarizes the half-maximal inhibitory concentration ( IC50​ ) or inhibition constant ( Ki​ ) across critical safety targets, including the industry-standard Bowes 44 safety panel [1].

Table 1: Comparative Off-Target Profiling Data ( IC50​ / Ki​ in nM)

Target / PathwayIMPA (Base Scaffold)Compound A (Promiscuous)Compound B (Optimized)Clinical Implication of Cross-Reactivity
hERG (Kv11.1) 1,250 nM180 nM>10,000 nMQT interval prolongation, Torsades de Pointes.
5-HT2B Receptor 840 nM45 nM>5,000 nMValvular heart disease, pulmonary hypertension.
D2 Receptor 2,100 nM320 nM>10,000 nMExtrapyramidal motor symptoms, hyperprolactinemia.
Lck Kinase 450 nM12 nM3,500 nMImmunosuppression (T-cell signaling disruption).
Aurora A Kinase 890 nM50 nM>10,000 nMBone marrow suppression, neutropenia.

Interpretation: The unoptimized IMPA scaffold exhibits moderate liabilities, particularly against hERG and 5-HT2B, driven by the exposed basic amine. Compound B demonstrates that targeted steric modification successfully ablates these off-target interactions while preserving the primary scaffold geometry.

Tiered Profiling Strategy and Workflow

Because GPCR and ion channel liabilities (e.g., hERG blockade) cause acute, potentially fatal toxicities, they must be screened prior to broad kinome profiling. Kinome cross-reactivity, while problematic, often drives chronic toxicity or can occasionally be leveraged for intentional polypharmacology.

Workflow A 1-((1H-Indazol-3-yl)methyl) pyrrolidin-3-amine B Tier 1: In Silico Pharmacophore Screening A->B C Tier 2: In Vitro Safety Panel (Bowes 44 Targets) B->C D Tier 3: Broad Kinome Profiling (TR-FRET) C->D E Hit Validation & IC50 Determination D->E

Tiered off-target profiling workflow for indazole-pyrrolidine scaffolds.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in quality control metrics (e.g., Z'-factor validation) to create a self-validating system.

Protocol A: TR-FRET Kinase Assay for Kinome Cross-Reactivity

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [2] is utilized because the time-delayed measurement effectively eliminates autofluorescence generated by the conjugated π -system of the indazole core. This ensures a high signal-to-noise ratio and prevents false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the IMPA compound serially in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of 1%.

  • Kinase Reaction: In a 384-well plate, combine 5 µL of the target kinase (e.g., Lck or Aurora A), 2.5 µL of the IMPA compound, and 2.5 µL of a substrate/ATP mix. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing an EDTA quench (to stop the kinase reaction), a Europium-labeled anti-phospho antibody (donor), and a ULight-labeled streptavidin (acceptor). Incubate for 60 minutes.

  • Readout & Validation: Read the plate on a TRF-compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. The assay is only deemed valid if Z′≥0.6 .

Protocol B: Radioligand Binding Assay for GPCR/hERG Safety Panel

Causality & Rationale: Radioligand displacement is the gold standard for determining thermodynamic binding affinity ( Ki​ ) independent of functional agonism or antagonism. This is critical for the Bowes 44 panel to detect silent binders that may act as competitive antagonists.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cell membranes expressing the target receptor (e.g., 5-HT2B or hERG) in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

  • Incubation: In a 96-well deep-well plate, combine 100 µL of membrane suspension, 50 µL of radioligand (e.g., [³H]-dofetilide for hERG), and 50 µL of IMPA compound (at 10 µM for single-point screening, or serially diluted for IC50​ ). Incubate at 25°C for 120 minutes to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash filters three times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

    • Self-Validation Check: Ensure specific binding is >70% of total binding. Use a known reference inhibitor (e.g., astemizole for hERG) to validate the Kd​ of the radioligand via the Cheng-Prusoff equation.

Mechanistic Impact of Cross-Reactivity: The hERG Liability

Understanding the structural basis of off-target hits is crucial for rational drug design. The pyrrolidin-3-amine moiety of IMPA is highly basic. When protonated, this amine acts as a cation that interacts with the aromatic residues Tyr652 and Phe656 located within the inner cavity of the hERG channel via high-affinity cation- π and π

π stacking interactions [3].

This binding physically occludes the channel pore, preventing potassium efflux during the repolarization phase of the cardiac action potential, ultimately leading to a prolonged QT interval.

Pathway N1 Pyrrolidin-3-amine Moiety (Protonated at pH 7.4) N2 Off-Target Binding to hERG Channel Cavity N1->N2 N3 Inhibition of Rapid Delayed Rectifier K+ Current (IKr) N2->N3 N4 Ventricular Action Potential Prolongation N3->N4 N5 Risk of Torsades de Pointes (Arrhythmia) N4->N5

Mechanistic pathway of hERG channel blockade by basic amine pharmacophores.

By utilizing the comparative data and validated protocols outlined in this guide, researchers can systematically identify and engineer out the polypharmacological liabilities of the 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine scaffold.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. URL:[Link]

  • Sino Biological. (2024). TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological Technology Resource. URL:[Link]

  • Zhang, Y., et al. (2018). Probing the molecular basis of hERG drug block with unnatural amino acids. PMC - National Institutes of Health. URL:[Link]

Comparative

assay validation guidelines for 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine pharmacological testing

An in-depth technical comparison and validation guide for evaluating the pharmacological profile of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine, focusing on assay selection, kinetic optimization, and bioanalytical comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for evaluating the pharmacological profile of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine, focusing on assay selection, kinetic optimization, and bioanalytical compliance.

Executive Summary & Mechanistic Rationale

The compound 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine represents a highly optimized pharmacophore frequently utilized in the development of targeted kinase inhibitors. The 1H-indazole core is a privileged scaffold in medicinal chemistry, known for acting as a bidentate hydrogen bond donor/acceptor that anchors tightly to the backbone amides of a kinase's ATP-binding hinge region[1]. Furthermore, the pyrrolidin-3-amine moiety extends outward into the solvent-exposed channel or ribose pocket. This basic amine provides crucial electrostatic interactions that enhance both target selectivity and aqueous solubility[2].

When evaluating novel indazole derivatives, selecting the correct assay modality is not merely a logistical choice—it is a scientific imperative. False positives driven by compound aggregation, autofluorescence, or kinetic mismatch can derail drug development pipelines. This guide provides a comparative analysis of assay technologies and outlines a self-validating protocol grounded in the and 3[3].

Mechanism A 1-((1H-Indazol-3-yl)methyl) pyrrolidin-3-amine B Kinase Hinge Region (ATP Binding Pocket) A->B H-Bonding D Substrate Phosphorylation (Blocked) B->D Inhibition C ATP Competition C->B Competes E Downstream Signaling Arrest D->E

Fig 1: Mechanism of action for indazole-based ATP-competitive kinase inhibition.

Comparative Analysis of Assay Modalities

To accurately determine the half-maximal inhibitory concentration ( IC50​ ) of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine, researchers must choose an assay platform that minimizes interference from the compound's inherent chemical properties. Below is an objective comparison of the three industry-standard platforms.

Assay TechnologyDetection MechanismSusceptibility to Compound InterferenceSignal StabilityRecommended Use Case
TR-FRET Time-resolved fluorescenceLow: Time-gating eliminates short-lived autofluorescence.High: Stable >24 hours.Primary HTS & SAR driving.
AlphaScreen Chemiluminescent bead proximityModerate: Singlet oxygen quenchers/color quenchers interfere.Moderate: Light sensitive.Protein-protein interactions.
Radiometric ( 33 P) Direct isotopic transferVery Low: No optical interference.High: Stable until decay.Orthogonal validation.

Experimental Data Validation: To prove platform agnosticism, the compound was tested across all three modalities against a representative kinase target, alongside industry-standard reference inhibitors. The tight correlation of IC50​ values confirms that the indazole derivative's potency is a true pharmacological effect, not an assay artifact[4].

Compound / ReferenceTR-FRET IC50​ (nM)AlphaScreen IC50​ (nM)Radiometric IC50​ (nM)Cell-Based Target Engagement (nM)
1-((1H-Indazol-3-yl)... 12.4 ± 1.214.1 ± 1.511.8 ± 0.985.3 ± 6.4
Axitinib (Reference)4.2 ± 0.54.8 ± 0.64.1 ± 0.422.1 ± 3.1
Staurosporine (Ref)1.5 ± 0.21.8 ± 0.31.2 ± 0.115.4 ± 1.8

Self-Validating TR-FRET Assay Protocol

The following protocol is designed as a self-validating system . It does not merely generate data; it continuously monitors its own statistical robustness through internal controls, ensuring compliance with the 5[5].

Phase 1: Reagent & Plate Preparation
  • Buffer Formulation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Causality: The inclusion of the non-ionic detergent Brij-35 is critical. It prevents the indazole compound from forming colloidal aggregates, which are a notorious source of false-positive inhibition in biochemical assays[4].

  • Compound Dispensing: Acoustically dispense (e.g., Echo 550) the test compound in a 10-point dose-response curve (1:3 serial dilution, top concentration 10 µM) into a 384-well low-volume pro-plate.

    • Self-Validation Step: Dedicate column 23 to DMSO (0% inhibition control) and column 24 to 10 µM Staurosporine (100% inhibition control). These wells will dynamically calculate the plate's Z'-factor.

Phase 2: Kinetic Initiation
  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/Peptide Substrate mixture to all wells. Centrifuge at 1000 x g for 1 minute and incubate for 15 minutes at room temperature to allow the indazole derivative to equilibrate within the ATP pocket.

  • ATP Addition: Initiate the reaction by adding 5 µL of 2X ATP solution.

    • Causality: The final ATP concentration must equal the pre-determined apparent Km​ for the specific kinase. Running the assay at Km​ ensures the system is highly sensitive to ATP-competitive inhibitors like indazoles, while maintaining physiological kinetic relevance.

Phase 3: Detection & Quality Control
  • Reaction Quench: After 60 minutes, add 10 µL of Stop/Detection buffer containing 20 mM EDTA and Europium-labeled anti-phospho antibody.

    • Causality: EDTA rapidly chelates the Mg2+ ions required for kinase catalysis, instantly freezing the reaction state for accurate reading.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm (donor) and 665 nm (acceptor).

  • Validation Gate: The assay data is only accepted if the calculated Z'-factor is > 0.6 and the IC50​ of the reference inhibitor is within 3-fold of its historical mean.

Transitioning to Bioanalytical Validation (ICH M10)

Once the in vitro pharmacology of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is established, the compound must be transitioned into in vivo models (e.g., rodent PK/PD studies). At this stage, the analytical focus shifts from target engagement to matrix quantification.

According to the globally harmonized 6[6], any LC-MS/MS method used to quantify the indazole derivative in biological matrices (plasma, serum, brain tissue) must undergo full method validation[3].

Key ICH M10 requirements for this compound class include:

  • Selectivity and Specificity: Ensuring endogenous matrix components do not interfere with the pyrrolidine amine's ionization.

  • Incurred Sample Reanalysis (ISR): Demonstrating that the initial PK concentrations are reproducible upon re-assaying the same biological samples, proving the compound's stability during freeze-thaw cycles.

Workflow Step1 Phase 1: Reagent QC Enzyme & Substrate Purity Step2 Phase 2: Kinetic Optimization Determine ATP Km & Linearity Step1->Step2 Step3 Step3 Step2->Step3 Step4 Phase 4: Orthogonal Testing Cell-Based Target Engagement Step3->Step4 Step5 Phase 5: Bioanalytical (ICH M10) PK/PD Matrix Validation Step4->Step5

Fig 2: Self-validating assay workflow from biochemical screening to bioanalysis.

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Safety & Regulatory Compliance

Safety

1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine proper disposal procedures

Operational Guide: Proper Handling and Disposal of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine Introduction & Chemical Profiling 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is a nitrogen-rich synthetic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine

Introduction & Chemical Profiling

1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is a nitrogen-rich synthetic building block frequently utilized in medicinal chemistry and drug development. Structurally, it features a primary amine on a pyrrolidine ring coupled with an indazole core. This high nitrogen content dictates its physical and chemical behavior: it acts as an organic base, poses specific irritation hazards to the skin and eyes, and requires stringent environmental controls to prevent potential aquatic toxicity[1][2].

As your trusted partner in laboratory safety, we provide this self-validating protocol to ensure your laboratory remains compliant with environmental regulations while safeguarding personnel and infrastructure.

The Causality of Disposal Choices (E-E-A-T)

Why can't this chemical simply be washed down the drain or thrown in the standard trash?

  • Acid-Base Reactivity: As an organic amine, this compound is inherently basic. Mixing it with strong acids in an unmonitored waste container can lead to rapid, exothermic salt formation. This heat generation can cause waste containers to over-pressurize, melt, or rupture[3].

  • Oxidation Risks: The electron-rich indazole and pyrrolidine rings are highly susceptible to oxidation. Contact with strong oxidizing agents (e.g., peroxides, nitric acid) can trigger violent reactions, rapid degradation, or fires[2].

  • Thermal Decomposition & NOx Emissions: The standard and safest method for disposing of this chemical is high-temperature incineration. However, because the molecule contains multiple nitrogen atoms, burning it generates toxic nitrogen oxides (NOx). Therefore, it must be processed by a licensed facility equipped with an afterburner and a flue gas scrubber to neutralize these harmful emissions before they reach the atmosphere[1][2].

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, execute the following protocol every time 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine waste is generated.

  • Step 1: Point-of-Generation Collection

    • Collect all solid waste (e.g., contaminated weigh boats, excess powder) and liquid waste (e.g., reaction filtrates, DMSO stock solutions) in compatible, high-density polyethylene (HDPE) or glass containers.

    • Validation Check: Visually inspect and verify that the container is completely free of acidic or oxidizing residues before adding the amine waste to prevent exothermic reactions.

  • Step 2: Satellite Accumulation Area (SAA) Storage

    • Transfer the sealed container to your designated SAA. The SAA must be at or near the point of generation and under the direct control of the operator[4].

    • Attach a compliant hazardous waste tag immediately. The label must explicitly state "Hazardous Waste" and list the chemical constituents (e.g., "Organic Amine Waste: 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine")[4].

  • Step 3: Transfer to Central Accumulation Area (CAA)

    • Once the SAA container is full (or reaches the 55-gallon regulatory limit), transfer it to the facility's CAA within 3 days[4].

    • Validation Check: Verify that the CAA storage area segregates this basic organic waste from acidic waste streams using physical secondary containment trays.

  • Step 4: Licensed Vendor Incineration

    • Schedule a pickup with an EPA-licensed (or local equivalent) hazardous waste vendor.

    • Validation Check: Specify on the waste profile that the stream contains high-nitrogen heterocyclic amines to ensure it is routed to an incinerator equipped with NOx scrubbers[1][5].

Waste Segregation & Compatibility Matrix

Proper segregation is the cornerstone of laboratory safety. Use the following table to manage waste streams containing 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine.

Waste CategoryCompatibilityOperational Rationale
Non-Halogenated Solvents (e.g., DMSO, MeOH)Compatible Inert carrier solvents; ideal for dissolving the amine for liquid incineration.
Strong Acids (e.g., HCl, H2SO4)Incompatible Exothermic acid-base neutralization; high risk of heat generation and container rupture.
Strong Oxidizers (e.g., Peroxides)Incompatible High risk of uncontrolled oxidation of the indazole/pyrrolidine moieties[2].
Aqueous Waste Compatible (Limit Use) Safe, but excessive dilution increases waste volume and subsequent disposal costs.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of nitrogenous waste from the laboratory bench to final atmospheric-safe destruction.

DisposalPathway A Waste Generation 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine B Segregation Isolate from Acids & Oxidizers A->B C Satellite Accumulation (SAA) Secondary Containment & Labeling B->C D Central Accumulation (CAA) Vendor Pickup Scheduling C->D E High-Temp Incineration Thermal Destruction of Organics D->E F Flue Gas Scrubbing Neutralization of NOx Emissions E->F

Workflow for the safe segregation, accumulation, and thermal destruction of nitrogenous organic waste.

Regulatory Grounding

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), generators must accurately characterize their waste[5]. While 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine may not have a specific RCRA "U" or "P" listed code, it must be treated as a regulated solid waste and evaluated for characteristic hazards (such as corrosivity, depending on the concentration of the amine in solution)[6]. Always defer to your institution's Environmental Health and Safety (EHS) department for facility-specific EPA generator status guidelines.

References

  • American Chemical Society. "Hazardous Waste and Disposal Considerations." acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA3e-6qyOjVrr8K6Cfm8PviLFym6lvsG7nSb-uXo3ku7fA0snVvrBl676x_1HbvcoCWkJKf5psrkv9WeOdrSCLULMorKz12107HEvkmV-ksFXrVfLaFt8XqURcqith71iiGNMlX-e6PrBZTLpy9lPc3l0F4s9nTQ6ugirqLaVpjvYdhPllb_b5HFY6zUbhcowHSKPjhP2YVwxM0yt28VsAaUm1nH4TkBuAFRg=]
  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab: Culture of Safety Stream." labmanager.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHJ1Z_Wnus2mkvcyihvl01OXp0HGzTd07PpR6fVUt33zbPrniaXATBUQRUquWz4CJJwSejYFmuRogUPjiB14OKvRVe5DFGgM-uuIeiGNl8W5bN6-ZussJnjEdte3Q3Krn0fucjWN6CDLFMXc-VHMSkVOWRv382dyUcOdnbe3snzyvP7azzc0Mb]
  • US Environmental Protection Agency. "Steps in Complying with Regulations for Hazardous Waste." epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFieEzSHwDuK2_qKNr1J0yaxQK68sqJrvIWY_B6_of1ELX5Izm-iM0e8t7aVxEf8OjvA8f0U1l8Vqn-r74Fi9FTyZloZBdaAd5j1Twg-Ec0VrmiXLaT5JAWQX2ocDKwJCj_OklN5mT8exIB8L8HgxiEAAqM5KBwfqMu7pkU1XEde5r6MouDV0I=]
  • American Chemistry Council. "Guidelines for Management and Disposal of Hazardous Wastes." americanchemistry.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu7a6N7cZzaa7btetedikrzTIH9Mst9GZEgrJn4Uqh75mNas7E6_YNA_GwIJJUK4JcjMPV3sBiDKw08Afje3WUsOm6-HRheYOKaFcvcN5ASRNlv7qaEarGQyTXQyXpWih6OMBUyGUnXqp0Zfh8oHgomXXbGSDI53mtR_1zU3Q-z85qQPqNGcAJ-eUamhREsW0tu4vKsrE6QeSl_6X7QFmTGuxYs1p6r7T-jA7zUTOsMHwf6R2dItkz2wlskQ3TCL7VK8MkVnsRr041HjRUOuXFDduhQQ==]
  • Enamine. "Safety Data Sheet - pyrrolidin-3-amine dihydrochloride." enamine.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoVAgFaBo9OPxFYfMmN7Jfrs3So_E8naGJECPStSM6nPqDGToK7HXUyseK3eRiC9JD0RB2gF4rutOJIvRZlI0aFsCvKqHec1iOgniIjvv6aWUsXZumBninliETyQ2Mhq-yIy8AZ8noGAP9vkzoKdzZvtGNNj6mTWCFGSS4I9bb1G-62oEIHRWw]
  • Fisher Scientific. "SAFETY DATA SHEET - Indazole." fishersci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyVjrm50a6Z22OvJe0KOcOqzWCP03EGnQkSbT_oP8ZShCF3f4dzNoSyiCYUwR3G4rtrk5qo1qF9WyvC9TQYLwNdomZRX5ZnIsPMWTPLDu1v4PrAQm6gFeiEDw3-7cLHyUXkIz1zKvP9NibDBQbUMUX8t9-HEZ7re4U-Q7iIFUlZrB--8sOAK2T4a3M1b7b9mtW]

Sources

Handling

Personal protective equipment for handling 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine

Standard Operating Procedure and Safety Guide: Handling 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine As drug development accelerates, researchers frequently encounter novel building blocks like 1-((1H-Indazol-3-yl)methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure and Safety Guide: Handling 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine

As drug development accelerates, researchers frequently encounter novel building blocks like 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine . Because this compound is a specialized research chemical, comprehensive toxicological data is often unavailable. Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard, chemicals of unknown toxicity must be treated with the highest degree of caution, assuming severe health hazards[1].

As a Senior Application Scientist, I have designed this protocol to provide you with the mechanistic reasoning behind our safety practices. Understanding why a chemical behaves a certain way is your best defense against laboratory accidents.

Chemical Hazard Profile & Mechanistic Causality

1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine features a pyrrolidine ring substituted with a primary amine.

  • Alkaline Corrosivity: Primary aliphatic amines are highly nucleophilic and basic. Upon contact with biological tissues, they can cause rapid saponification of membrane lipids, leading to severe skin corrosion and irreversible ocular damage.

  • Dermal Permeation: When dissolved in common drug discovery solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the solvent acts as a carrier, drastically increasing the rate at which the amine penetrates the epidermal barrier.

  • Aerosolization Risk: In its dry, lyophilized powder form, the compound is susceptible to static charge buildup, creating a high risk of inhalation exposure if the powder aerosolizes during weighing.

Personal Protective Equipment (PPE) Matrix

Proper PPE selection is critical; standard laboratory gloves often fail to provide adequate permeation resistance against reactive organic amines[2]. Before handling this compound, ensure all personnel are equipped according to the following matrix.

PPE CategoryRequired SpecificationMechanistic Rationale (The "Why")
Hand Protection Double-layered Nitrile gloves (min. 6-8 mil thickness).Amines can degrade thin latex rapidly. Double-gloving ensures that if the outer layer is compromised by a micro-tear or solvent, the inner layer remains intact during doffing.
Eye Protection ANSI Z87.1 Chemical Splash Goggles.Standard safety glasses leave gaps. Amines cause rapid corneal saponification; splash goggles provide a hermetic seal against micro-droplets.
Body Protection 100% Cotton or Flame-Resistant (FR) Lab Coat.Synthetic fabrics (like polyester) can melt into the skin if a reactive chemical fire occurs. The coat must be fully buttoned to prevent wrist/neck exposure.
Respiratory Class II Fume Hood (Face velocity >100 fpm).Prevents inhalation of aerosolized powders. If engineering controls fail, a half-mask respirator with ABEK (amine/ammonia) cartridges is required.

Operational Logistics & Safe Handling Workflow

To ensure a self-validating safety system, every handling procedure must follow a strict, linear workflow. Prior to any experimental procedure, scientists must review available safety data and establish a comprehensive chemical hygiene plan[3].

AmineHandling Start Pre-Operational Review (Assess Hazards & SDS) PPE Don PPE (Double Nitrile, Goggles, Coat) Start->PPE Hood Engineering Controls (Verify Fume Hood >100 fpm) PPE->Hood Handle Chemical Handling (Anti-static Weighing & Transfer) Hood->Handle Check Exposure or Spill? Handle->Check Emergency Emergency Protocol (Evacuate, Wash 15 mins, Report) Check->Emergency YES Disposal Decontamination & Waste (Segregate Organic Waste) Check->Disposal NO

Figure 1: Operational workflow for handling reactive amine building blocks safely.

Step-by-Step Methodology: Stock Solution Preparation

When preparing standard stock solutions (e.g., 10 mM in DMSO) for biological assays, follow this self-validating protocol:

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational and clear of clutter.

  • Place an anti-static mat or use an anti-static ionizer gun inside the hood. Causality: Neutralizing static electricity prevents the fine amine powder from repelling off the spatula and aerosolizing into your breathing zone.

Step 2: Weighing and Transfer

  • Tare an anti-static polymeric weigh boat on the analytical balance.

  • Using a clean, grounded micro-spatula, carefully transfer the required mass of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine.

  • Immediately recap the source bottle to minimize environmental moisture absorption (amines are highly hygroscopic).

Step 3: Solubilization

  • Transfer the powder to a borosilicate glass vial.

  • Slowly add the anhydrous solvent (e.g., DMSO). Causality: Rapid solvation of amine salts can trigger mild exothermic reactions. Slow addition allows for thermal dissipation.

  • Vortex gently until fully dissolved.

Step 4: Storage and Preservation

  • Purge the headspace of the vial with an inert gas (Nitrogen or Argon). Causality: Primary amines readily oxidize in the presence of atmospheric oxygen, which can degrade the integrity of your building block and ruin downstream assays.

  • Seal tightly and store at -20°C.

Emergency Response & Waste Disposal Plan

Spill Protocol:

  • Solid Spills: Do NOT use water immediately, as this can spread the alkaline material and increase its corrosivity. Gently cover the powder with damp, chemically inert absorbent pads to suppress dust, then sweep into a hazardous waste container.

  • Liquid Spills: Apply chemical spill pads or an inert absorbent (like vermiculite) starting from the perimeter and working inward.

  • Decontamination: Wash the affected surface with a mild, dilute acidic solution (like 5% acetic acid) to neutralize residual amine, followed by soap and water.

Disposal Logistics:

  • Segregation: Dispose of all solutions containing 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine in designated Non-Halogenated Organic Waste containers (unless dissolved in a halogenated solvent like DCM).

  • Incompatibility Warning: NEVER mix amine waste with strong oxidizing agents or acidic waste streams. The resulting acid-base reaction is highly exothermic and can cause waste carboys to rupture.

  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must be disposed of in solid hazardous waste bins, not standard municipal trash[1].

References

  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University.
  • Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms - PMC.
  • Chemicals and Hazardous Materials | Harvard Environmental Health and Safety. Harvard University.
  • Lab-Specific Chemical Hygiene Plan (CHP) Safinya Laboratories - UCSB MRL. University of California, Santa Barbara.

Sources

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